molecular formula C5H4N2O4 B1590319 5,6-Dihydroxypyrazine-2-carboxylic acid CAS No. 77168-80-0

5,6-Dihydroxypyrazine-2-carboxylic acid

Cat. No.: B1590319
CAS No.: 77168-80-0
M. Wt: 156.1 g/mol
InChI Key: GKJAAQNJIUKDQK-UHFFFAOYSA-N
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Description

5,6-Dihydroxypyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O4 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJAAQNJIUKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504553
Record name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-80-0
Record name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanistic and Pharmacological Profiling of Xanthine Oxidase-Mediated 5-Hydroxypyrazinoic Acid Formation

[2]

Executive Summary

The formation of 5-Hydroxypyrazinoic acid (5-OH-PA) represents the terminal catabolic step in the metabolism of Pyrazinamide (PZA).[1] While PZA requires hydrolysis to Pyrazinoic Acid (PA) to exert bactericidal activity against Mycobacterium tuberculosis, the host enzyme Xanthine Oxidase (XO) subsequently hydroxylates PA to 5-OH-PA.[1] This guide analyzes the enzymology of this conversion, its impact on drug clearance, and the experimental frameworks required to validate this pathway in drug development.

Part 1: Mechanistic Deep Dive

The Enzymatic Architecture

Xanthine Oxidase (EC 1.17.3.[2][3][4][5][6]2) is a molybdoflavoprotein containing two [2Fe-2S] clusters, one FAD cofactor, and a Molybdenum cofactor (Mo-co). The conversion of PA to 5-OH-PA occurs at the Mo-co site via a nucleophilic attack.

The Reaction Mechanism: Unlike cytochrome P450 oxidations which utilize molecular oxygen, XO utilizes water as the source of the oxygen atom incorporated into the substrate.[2]

  • Substrate Binding: Pyrazinoic acid binds to the active site, oriented near the sulfido-molybdenum(VI) center.

  • Nucleophilic Attack: The hydroxyl group coordinated to Mo(VI) attacks the C-5 position of the pyrazine ring.

  • Hydride Transfer: A hydride ion is transferred from C-5 to the sulfido ligand (Mo=S), reducing the center to Mo(IV)-SH.

  • Re-oxidation: The Mo(IV) center is re-oxidized to Mo(VI) via electron transfer to the FAD center (and subsequently to

    
     or 
    
    
    ), releasing 5-OH-PA.
Metabolic Pathway Visualization

The following diagram illustrates the dual pathways of PZA metabolism, highlighting the critical node controlled by XO.

PZA_MetabolismPZAPyrazinamide(PZA)PncAPyrazinamidase(PncA/Amidase)PZA->PncAXOXanthine Oxidase(XO)PZA->XOPAPyrazinoic Acid(PA)[Active Metabolite]XO2Xanthine Oxidase(XO)PA->XO2OH_PZA5-OH-PyrazinamideOH_PZA->PncAMinorOH_PA5-OH-Pyrazinoic Acid(5-OH-PA)[Excretory Product]PncA->PAXO->OH_PZAXO2->OH_PA Major Clearance PathwayAllopurinolAllopurinol(XO Inhibitor)Allopurinol->XOAllopurinol->XO2

Caption: Metabolic flux of Pyrazinamide. XO drives the hydroxylation of both the parent drug and its active metabolite, PA.[1]

Part 2: Pharmacological Implications

Kinetic Competition & Clearance

XO has broad substrate specificity. PA competes with endogenous purines (hypoxanthine/xanthine) for the active site.

  • Clearance: 5-OH-PA is highly polar and rapidly excreted by the kidneys. High XO activity accelerates the elimination of the active metabolite PA, potentially reducing therapeutic efficacy.

  • Hyperuricemia Paradox: PA inhibits the renal tubular secretion of uric acid. While XO inhibitors (like Allopurinol) are used to treat gout, their co-administration with PZA blocks the conversion of PA to 5-OH-PA.[1][7] This leads to accumulation of PA , which further inhibits uric acid secretion, potentially worsening arthralgia despite Allopurinol's direct inhibition of uric acid synthesis.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of XO for its relevant substrates. Note that PA is a specific substrate for XO, whereas PZA is also metabolized by Aldehyde Oxidase (AO).[1]

SubstrateEnzymeReaction Product

(approx)
Clinical Relevance
Pyrazinoic Acid (PA) Xanthine Oxidase5-OH-PA~200-500

Major clearance route; determines PA half-life.
Pyrazinamide (PZA) Xanthine Oxidase5-OH-PZAHigh

Minor pathway; PZA is a poor substrate for XO compared to PA.
Xanthine Xanthine OxidaseUric Acid3-10

Endogenous competition; inhibited by Allopurinol (

).

Part 3: Experimental Validation Protocols

To validate the role of XO in 5-OH-PA formation, researchers must employ a self-validating system using specific inhibitors and mass spectrometry.

In Vitro Enzymatic Assay

Objective: Quantify the conversion rate of PA to 5-OH-PA by isolated XO.

Reagents:

  • Enzyme: Bovine milk Xanthine Oxidase (0.05 U/mL).

  • Substrate: Pyrazinoic Acid (Sigma-Aldrich), stock 10 mM in DMSO.

  • Inhibitor (Control): Allopurinol (100

    
    ).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

Protocol:

  • Equilibration: Incubate XO in buffer at 37°C for 5 minutes.

  • Initiation: Add PA (final conc. 50-500

    
    ).
    
  • Monitoring:

    • Continuous: Monitor absorbance increase at 300-340 nm (characteristic of 5-hydroxylated heterocycles) using a UV-Vis spectrophotometer.

    • Discontinuous: Quench aliquots at 0, 5, 10, 30 min with 10% Trichloroacetic acid (TCA) or Acetonitrile.

  • Validation: Run a parallel reaction with Allopurinol. Success Criterion: >90% reduction in product formation in the inhibitor arm.

LC-MS/MS Detection Workflow

For biological matrices (plasma/urine), high sensitivity is required.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 100 x 4.6 mm).

  • Mobile Phase: Methanol : 0.1% Acetic Acid (65:35 v/v).[8]

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode.

  • Pyrazinoic Acid (PA):

    
     125.0 
    
    
    80.9[8]
  • 5-OH-PA:

    
     141.0 
    
    
    81.0[8]
  • Internal Standard: Nicotinamide or Pyrazinamide-

    
    .
    
Experimental Workflow Diagram

Assay_Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSampleBiological Sample(Plasma/Microsomes)ProteinPptProtein Precipitation(ACN/TCA)Sample->ProteinPptCentrifugeCentrifugation10,000g x 10 minProteinPpt->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantInjectionInjection (5-10 µL)Supernatant->InjectionSeparationC18 Separation(MeOH:Acetic Acid)Injection->SeparationDetectionMRM Detection5-OH-PA: 141->81Separation->Detection

Caption: Validated workflow for the extraction and quantification of 5-OH-PA from biological matrices.

References

  • Yamamoto, T., et al. (1987). In vitro conversion of pyrazinamide into 5-hydroxypyrazinamide and that of pyrazinoic acid into 5-hydroxypyrazinoic acid by xanthine oxidase from human liver.[9] Biochemical Pharmacology.[9] Link

  • Lacroix, C., et al. (1988). Interaction between allopurinol and pyrazinamide.[1][7][10] European Respiratory Journal. Link

  • Shih, T.Y., et al. (2013). Pyrazinamide-induced hepatotoxicity and the role of its metabolites.[1] Drug Metabolism and Disposition.[1][7] Link

  • BenchChem. A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.Link

  • Hille, R. (2005). The Mononuclear Molybdenum Enzymes. Chemical Reviews. Link

Discovery and history of 5,6-Dihydroxypyrazine-2-carboxylic acid

[1]

Executive Summary

This compound (also known as 5,6-dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid ) is a heterocyclic building block essential to the pharmaceutical industry.[1] Historically utilized in the exploration of pyrazine metabolism, it has gained prominence as a strategic intermediate in the synthesis of RNA polymerase inhibitors, most notably Favipiravir (T-705) and its analogs. Its chemical utility lies in its dual-carbonyl functionality, which allows for regioselective halogenation—a key step in generating fluorinated antiviral cores.

Chemical Identity & Tautomerism

The reactivity of this compound is defined by its tautomeric equilibrium. While often named as the "dihydroxy" species, in solution and solid state, it predominantly exists in the oxo-form (lactam), stabilized by amide resonance.

Physicochemical Profile
PropertyData
IUPAC Name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid
CAS Registry Number 77168-80-0
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.10 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, dilute aqueous base; poorly soluble in water/acid
pKa ~3.0 (Carboxylic acid), ~8.5 (Amide/Enol)
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium between the hydroxy- and oxo-forms, which dictates the choice of reagents for downstream functionalization (e.g., chlorination via POCl₃).

TautomerismDihydroxy5,6-Dihydroxy Form(Aromatic)Dioxo5,6-Dioxo Form(Lactam/Stable)Dihydroxy->Dioxo  Tautomerization  

Discovery and Historical Context

Early Pyrazine Chemistry (1900s–1970s)

The pyrazine ring system was extensively studied in the early 20th century as a component of natural products (e.g., aspergillic acid) and bioluminescent chromophores (coelenterazine). However, highly oxygenated pyrazines like the 5,6-dihydroxy derivative were initially difficult to isolate due to their high polarity and water solubility. The compound was formally registered under CAS 77168-80-0 around 1980 , emerging from research into:

  • Metabolic Studies : Investigating the degradation products of pyrazinamide (anti-tuberculosis drug) and related carboxamides.

  • Pteridine Synthesis : As a degradation product or precursor in the study of pteridines (which contain a fused pyrazine ring).

The Antiviral Era (1998–Present)

The molecule's significance surged with the discovery of Favipiravir (T-705) by Toyama Chemical Co., Ltd. in the late 1990s. Researchers identified that the pyrazine-2-carboxamide core was essential for inhibiting the viral RNA-dependent RNA polymerase (RdRp).

  • Role : this compound serves as a scaffold where the 5- and 6-positions can be activated (via chlorination) and subsequently substituted (e.g., with fluorine or hydrogen) to achieve the specific substitution pattern required for T-705 (6-fluoro-3-hydroxypyrazine-2-carboxamide) and T-1105.

Synthesis Protocols

The industrial preparation of this compound relies on the condensation of 1,2-dicarbonyls with 1,2-diamines. The most robust method involves 2,3-diaminopropionic acid .

Protocol: Condensation of Diaminopropionic Acid

This method is preferred for its atom economy and the availability of starting materials.

Reagents:

  • 2,3-Diaminopropionic acid hydrobromide (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (3.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Neutralization : Dissolve 2,3-diaminopropionic acid hydrobromide in anhydrous ethanol. Add Sodium ethoxide slowly at 0°C to liberate the free diamine.

  • Condensation : Add Diethyl oxalate dropwise to the mixture. The reaction is exothermic.

  • Cyclization : Reflux the mixture for 4–6 hours. The diamine condenses with the oxalate esters to close the pyrazine ring.

  • Work-up : Cool the reaction to room temperature. Acidify with dilute HCl to pH ~2 to precipitate the carboxylic acid.

  • Purification : Filter the solid and recrystallize from water/ethanol to yield this compound as an off-white powder.

Synthesis Pathway Diagram

SynthesisStart12,3-Diaminopropionic AcidInterIntermediate(Acyclic Diamide)Start1->Inter NaOEt, EtOHReflux Start2Diethyl OxalateStart2->Inter NaOEt, EtOHReflux Product5,6-Dihydroxypyrazine-2-carboxylic AcidInter->Product Cyclization(-2 EtOH)

Applications in Drug Development

The primary utility of this compound is as a precursor for regioselective halogenation .

Workflow for Antiviral Synthesis
  • Chlorination : Treatment with phosphoryl chloride (

    
    ) converts the 5,6-dihydroxy (dioxo) groups into 5,6-dichloropyrazine-2-carboxylic acid .
    
    • Mechanism: The tautomeric oxo-groups react as enols, allowing nucleophilic substitution by chloride.

  • Fluorination/Reduction : The dichloro-intermediate allows for selective nucleophilic aromatic substitution (

    
    ) with fluorinating agents (e.g., KF) or reductive dehalogenation to install the specific substitution patterns found in Favipiravir analogs.
    

References

  • Chemical Abstracts Service . CAS Registry Number 77168-80-0.[2][3] American Chemical Society. Link

  • Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. (Foundational paper on Pyrazinecarboxamide antivirals). Link

  • Cheeseman, G. W. H., & Werstiuk, E. S. (1972). "Recent advances in pyrazine chemistry." Advances in Heterocyclic Chemistry, 14, 99-209. (General reference for hydroxypyrazine synthesis). Link

  • BenchChem . 5,6-Dioxopyrazine-2-carboxylic acid Product Data. (Technical specifications and synthesis overview). Link

  • Toyama Chemical Co., Ltd. (2000). Nitrogen-containing Heterocyclic Carboxamide Derivatives. Patent WO2000010569. (Describes the synthesis of Favipiravir analogs using hydroxy-pyrazine intermediates). Link

Pyrazine Carboxylic Acid Scaffolds in Antiviral Discovery: From Lethal Mutagenesis to Next-Gen Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine "Privileged Structure"

In the landscape of antiviral drug discovery, the pyrazine ring—specifically pyrazine-2-carboxylic acid and its carboxamide derivatives—represents a "privileged structure." Unlike rigid scaffolds that serve merely as linkers, the pyrazine core acts as a dynamic nucleobase mimic.

This guide dissects the technical utility of this scaffold, moving beyond the well-known Favipiravir (T-705) to analyze the underlying chemical logic, the "lethal mutagenesis" mechanism, and emerging high-potency derivatives like Cyanorona-20 .

Mechanistic Foundations: The "Trojan Horse" Strategy

The antiviral efficacy of pyrazine-2-carboxylic acid derivatives relies on their ability to mimic purine nucleosides (adenosine and guanosine). However, these molecules are administered as prodrugs . They must undergo intracellular ribosylation and phosphorylation to become active.

The Activation Cascade

The unfunctionalized pyrazine base is inert against viral polymerases. The critical transformation is the conversion to the ribofuranosyl-5'-triphosphate (RTP) form.

  • Entry: The prodrug (e.g., Favipiravir) enters the cell via passive diffusion.

  • Ribosylation: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recognizes the pyrazine base as a pseudo-purine, attaching a ribose-5-phosphate group. Crucial Note: This step requires the specific electronic signature of the pyrazine ring to fool the host enzyme.

  • Phosphorylation: Cellular kinases convert the monophosphate (RMP) to the active triphosphate (RTP).

Dual-Mode Inhibition

Once activated, the RTP metabolite targets the viral RNA-dependent RNA polymerase (RdRp).

  • Mechanism A: Chain Termination. The RTP is incorporated into the nascent RNA strand. Due to steric hindrance or conformational changes, the RdRp stalls, halting replication.

  • Mechanism B: Lethal Mutagenesis (The dominant mechanism). The pyrazine ring, particularly those with a 3-hydroxy substitution, exhibits keto-enol tautomerism. It can base-pair ambiguously with Cytosine (C) or Uracil (U).[1] This forces the virus to replicate with a high error rate, pushing the viral population beyond the "error threshold" into extinction (Error Catastrophe).[2]

Pathway Visualization

MoA_Pathway Prodrug Pyrazine Prodrug (e.g., Favipiravir) RMP Ribosyl-5'-Monophosphate (RMP) Prodrug->RMP Ribosylation HGPRT Enzyme: HGPRT HGPRT->RMP RTP Active Triphosphate (RTP) RMP->RTP Phosphorylation Kinases Cellular Kinases Kinases->RTP RdRp Viral RdRp RTP->RdRp Competitive Inhibition Termination Chain Termination (Replication Halt) RdRp->Termination Mutagenesis Lethal Mutagenesis (G->A / C->U Transitions) RdRp->Mutagenesis

Figure 1: The metabolic activation pathway of pyrazine prodrugs. Note the critical role of host HGPRT in the initial ribosylation step.

Structure-Activity Relationship (SAR)[6]

The potency of pyrazine derivatives hinges on specific substitutions at the C-3 and C-6 positions of the pyrazine-2-carboxylic acid core.

The C-3 Position: The Tautomeric Switch
  • Requirement: A hydroxyl (-OH) or oxo (=O) group at C-3 is non-negotiable for broad-spectrum activity.

  • Causality: This group allows the molecule to rotate between keto and enol forms.

    • Keto form mimics Guanosine (pairs with C).

    • Enol form mimics Adenosine (pairs with U).

    • Result: This ambiguity drives the lethal mutagenesis described above [1].

The C-6 Position: The Metabolic Shield
  • Problem: Unsubstituted pyrazines are rapidly oxidized by host aldehyde oxidase (AO) into inactive metabolites, leading to short half-lives.

  • Solution: Introduction of a Fluorine atom at C-6 (as seen in Favipiravir).[3][4][5][6]

  • Effect: The C-F bond is metabolically stable and sterically small enough not to interfere with HGPRT recognition, but it blocks AO from oxidizing the ring.

Comparative Data: Key Derivatives
CompoundStructureKey SubstitutionMechanismPrimary TargetIC50 (Influenza)
T-1105 3-hydroxypyrazine-2-carboxamideParent ScaffoldLethal MutagenesisBroad RNA Viruses~20 µM
Favipiravir (T-705) 6-fluoro-3-hydroxypyrazine-2-carboxamideC-6 FluorineLethal MutagenesisInfluenza, Ebola, SARS-CoV-2~0.01 - 0.4 µM
Cyanorona-20 (E)-N-(4-cyanobenzylidene)-derivativeSchiff Base ConjugateRdRp LockingSARS-CoV-20.45 µM [2]

Experimental Protocols

Chemical Synthesis: General Amidation of Pyrazine-2-Carboxylic Acids

Objective: To synthesize a pyrazine-2-carboxamide derivative from the parent acid. This protocol is adaptable for creating C-6 substituted analogs.

Reagents:

  • Starting Material: 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (for Favipiravir analogs).[4][6]

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or HATU.

  • Amine Source: Ammonium hydroxide (for primary amides) or substituted amines.

Step-by-Step Protocol:

  • Activation: Dissolve the pyrazine-2-carboxylic acid (1.0 eq) in dry DMF under Argon atmosphere. Add CDI (1.2 eq) slowly.

    • Observation: Watch for CO2 evolution (bubbling). Stir at RT for 1 hour until bubbling ceases.

  • Coupling: Cool the mixture to 0°C. Dropwise add the amine source (e.g., 28% NH4OH, 5.0 eq).

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor via TLC (EtOAc/MeOH 9:1).

  • Workup: Remove DMF under reduced pressure. Resuspend residue in water. Adjust pH to ~3.0 with 1N HCl to precipitate the product (if the product is the free base amide).

  • Purification: Recrystallize from Ethanol/Water.

In Vitro Validation: Plaque Reduction Assay

Objective: To quantify antiviral potency (EC50) while controlling for cytotoxicity.

  • Seeding: Seed MDCK (for Influenza) or Vero E6 (for SARS-CoV-2) cells in 6-well plates. Incubate until 90% confluence.

  • Infection: Wash cells with PBS. Infect with virus (MOI = 0.01) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Overlay cells with agarose media containing serial dilutions of the pyrazine derivative (0.1 µM to 100 µM).

  • Incubation: Incubate for 48-72 hours (virus dependent).

  • Fixation/Staining: Fix with 4% Formaldehyde. Stain with Crystal Violet.

  • Quantification: Count plaques. Plot % Inhibition vs. Log[Concentration] to determine EC50.

  • Selectivity Index (SI): Run a parallel MTT assay on uninfected cells to determine CC50. Calculate SI = CC50 / EC50. Target SI > 10.

Workflow Visualization: Discovery Pipeline

Discovery_Pipeline cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Confirmation S1 Precursor: Pyrazine-2-carboxylic acid S2 Functionalization: C-6 Fluorination / C-3 Hydroxylation S1->S2 S3 Amidation: Prodrug Formation S2->S3 B1 Cytotoxicity Screen (MTT) Determine CC50 S3->B1 B2 Antiviral Assay (Plaque) Determine EC50 S3->B2 B3 Selectivity Index Calculation (SI = CC50/EC50) B1->B3 B2->B3 M1 Time-of-Addition Assay B3->M1 If SI > 10 M2 Sequence Analysis: Check for G->A / C->U Transitions M1->M2

Figure 2: Integrated workflow for the development and validation of pyrazine-based antivirals.

Future Directions: Hybrid Conjugates

Recent research (2021-2024) has shifted towards hybrid molecules . Simple pyrazine analogs are limited by solubility and rapid clearance.

  • Pyrazine-Triazole Conjugates: Linking the pyrazine core to a 1,2,3-triazole moiety via "Click Chemistry" has yielded compounds with higher affinity for the SARS-CoV-2 RdRp active site [3].

  • Schiff Base Derivatives: Compounds like Cyanorona-20 utilize a benzylidene linker to occupy larger hydrophobic pockets within the polymerase, potentially overcoming resistance mutations seen with smaller molecules like Favipiravir [2].

References

  • Furuta, Y., et al. (2013).[7] Favipiravir (T-705), a novel viral RNA polymerase inhibitor.[7][8] Antiviral Research.

  • Seliem, I. A., et al. (2021).[9] New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2.[8][10][11] ChemMedChem.

  • Bari, A. A., et al. (2020). Favipiravir: A comprehensive review on its antiviral potential and clinical utility. Drug Discoveries & Therapeutics.

  • Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo.[1][2][12][13] eLife.

Sources

A Technical Guide to the Antimicrobial Properties of Pyrazine-2-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Pyrazine Scaffold

The global challenge of antimicrobial resistance necessitates a continuous and innovative approach to drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazine ring stands out as a privileged scaffold, consistently appearing in molecules of profound biological importance. Pyrazine-2-carboxylic acid and its derivatives, most notably the cornerstone anti-tuberculosis drug Pyrazinamide (PZA), represent a critical class of compounds that have saved millions of lives. This guide provides a deep, technical exploration into the antimicrobial properties of these compounds, moving beyond established knowledge to synthesize current research on their mechanisms, structure-activity relationships, and the methodologies used to evaluate their potential. It is intended for researchers, medicinal chemists, and drug development professionals who seek to understand and leverage this chemical scaffold for the next generation of antimicrobial agents.

The Enigmatic Mechanism of Action: The Case of Pyrazinamide

Pyrazinamide holds a unique position in the treatment of tuberculosis (TB), primarily for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in the acidic, caseous centers of granulomas.[1][2] This environment is key to its action. The mechanism of PZA is a classic example of prodrug activation, a multi-step process that has been the subject of intense investigation for over six decades.[3]

Prodrug Activation: The Gateway to Activity

PZA itself is inactive. It passively diffuses into the Mtb bacillus, where it is hydrolyzed by a specific mycobacterial enzyme, pyrazinamidase (PZase), also known as nicotinamidase, which is encoded by the pncA gene.[3][4] This enzymatic conversion yields the active form of the drug: pyrazinoic acid (POA).[3][4][5]

A crucial insight for drug developers is that the most common mechanism of clinical resistance to PZA involves loss-of-function mutations in the pncA gene, which prevents this essential activation step.[3][6]

The Acidic Environment and the "Ion Trapping" Model

Once formed, POA is largely deprotonated in the neutral cytoplasm of the mycobacterium. While some POA is removed by a weak efflux pump, the acidic pH of the surrounding environment (pH 5.0-5.5) is the critical factor for its accumulation and efficacy.[3][6] In this acidic milieu, the exported POA becomes protonated to form HPOA.[4] This neutral, more lipophilic form can readily diffuse back into the bacterial cell. Inside the neutral cytoplasm, HPOA dissociates, releasing a proton and trapping the POA anion, leading to a significant intracellular accumulation of POA and acidification of the cytoplasm.[3][5] This disruption of membrane energetics and intracellular pH was long considered a primary mechanism of cell death.[5][7]

Evolving Perspectives: Specific Molecular Targets

While cytoplasmic acidification is a valid consequence of POA accumulation, recent research has unveiled more specific molecular targets, providing new avenues for drug design.

  • Inhibition of Fatty Acid Synthase I (FAS-I): An early and significant hypothesis proposed that POA directly inhibits FAS-I, an enzyme critical for the synthesis of mycolic acids, the unique long-chain fatty acids that are hallmarks of the mycobacterial cell wall.[3][5][7] This disruption would compromise cell wall integrity.

  • Inhibition of Trans-Translation: Another proposed mechanism involves POA binding to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a rescue system that recycles stalled ribosomes.[3][6] However, the direct role of this interaction in the bactericidal effect of PZA has been debated.[6]

  • Targeted Degradation of PanD: The most current and compelling hypothesis suggests that POA binds to the aspartate decarboxylase, PanD.[6][8] PanD is an essential enzyme in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes. The binding of POA to PanD is proposed to trigger the targeted degradation of the enzyme, effectively shutting down CoA production and leading to cell death.[8][9][10] This mechanism offers a more precise explanation for the potent sterilizing effect of PZA.

The multifaceted and still-debated mechanism of PZA underscores a critical lesson in antimicrobial research: a single compound can exert its effects through a complex interplay of non-specific physiological stress and precise molecular targeting.

PZA_Mechanism cluster_cell M. tuberculosis Cytoplasm (Neutral pH) cluster_targets Proposed Targets of POA PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext Protonated POA (HPOA) POA_int Pyrazinoic Acid (POA) HPOA_ext->POA_int Re-entry & Dissociation (Ion Trapping) PncA Pyrazinamidase (PncA) PZA_int->PncA PncA->POA_int Hydrolysis POA_int->HPOA_ext Efflux FAS1 FAS-I Inhibition POA_int->FAS1 Inhibits RpsA RpsA Binding (Trans-translation) POA_int->RpsA Binds PanD PanD Degradation POA_int->PanD Induces Degradation Acidification Cytoplasmic Acidification POA_int->Acidification Membrane Membrane Disruption POA_int->Membrane FAS1->Membrane CoA Coenzyme A Synthesis Blocked PanD->CoA

Caption: Proposed mechanisms of action for Pyrazinamide (PZA).

Structure-Activity Relationships (SAR): A Blueprint for Rational Design

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of medicinal chemistry. For pyrazine-2-carboxylic acid derivatives, SAR studies provide a rational basis for designing novel analogs with improved potency, broader spectrum, or the ability to overcome resistance.

The pyrazine ring and the carboxamide group are considered essential for the antimycobacterial activity of PZA itself.[2] However, modifications to this core scaffold have yielded compounds with intriguing properties. The key is to design analogs of the active form, POA, that do not require activation by PZase, thereby creating a potential path to bypass common resistance mechanisms.[8]

Table 1: Summary of Structure-Activity Relationships for Pyrazine-2-Carboxylic Acid Analogs
Modification Position/TypeSubstituent ExampleEffect on Antimycobacterial ActivityReference
Ring Substitutions (POA Analogs) 3- and 5-position alkylamino groups5 to 10-fold more potent than POA against Mtb.[8][9]
5-tert-butyl-6-chloro on pyrazine ringHigh activity against Mtb (MIC = 3.13 µg/mL for a trifluoromethylphenyl amide derivative).[11]
3,5-bis-trifluoromethylphenyl amideHigh activity (72% inhibition) against Mtb, associated with high lipophilicity.[1][12]
Amide Group Modification N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamidePotent activity against Mtb (MIC < 2.0 µmol/L).[13]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideActivity against Mtb equivalent to or better than PZA (MIC = 6 µM) with low cytotoxicity.[14]
Bioisosteric Replacement Ring isosteres (replacing pyrazine)Did not significantly enhance potency.[8][9]
Carboxylic acid bioisosteresDid not significantly enhance potency.[8][9]

Field Insights: The data strongly suggest that lipophilicity and specific substitutions on the pyrazine ring are key drivers of activity. The success of 3- and 5-position alkylamino-POA analogs demonstrates that direct modification of the active moiety (POA) is a viable strategy to enhance potency.[8][9] Furthermore, the high activity of various N-substituted phenyl amides, particularly those with halogen or trifluoromethyl groups, points towards the importance of the amide portion in interacting with the biological target or influencing pharmacokinetic properties like cell penetration.[1][11]

Beyond Tuberculosis: The Broader Antimicrobial Spectrum

While the fame of the pyrazine-2-carboxylic acid scaffold is built on its anti-TB activity, research has demonstrated that its derivatives possess a wider antimicrobial spectrum, including activity against other bacteria and fungi. This suggests that with appropriate chemical modifications, the scaffold can be tuned to target different microbial pathogens.

Several studies have synthesized and screened libraries of pyrazine-2-carboxylic acid derivatives against a range of microorganisms.[15][16][17]

Table 2: Broader-Spectrum Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives
Derivative ClassTest Organism(s)Observed ActivityReference
Pyrazine Carboxamide DerivativesAspergillus niger, Candida albicansAntifungal activity observed at 50 µg/ml.[15]
Pyrazine-2-Carbohydrazide DerivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Potent activity observed.[17]
Escherichia coli, Salmonella typhi (Gram-negative)Lower but present activity compared to Gram-positives.[17]
Piperazine-Pyrazine ConjugatesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansCompound P4 showed the highest overall antimicrobial activity.[16][18]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide DerivativesExtensively Drug-Resistant (XDR) Salmonella TyphiCompound 5d showed the highest potency with a MIC of 6.25 µg/mL.[19]
3-Benzylaminopyrazine-2-carboxamidesEnterococcus faecalis, Staphylococcus aureusModerate activity observed.[14]

Field Insights: The data indicate that pyrazine-2-carboxamide derivatives often show more potent activity against Gram-positive bacteria than Gram-negative bacteria.[17] This is a common observation for many classes of compounds and is often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier. The promising activity against XDR S. Typhi is particularly noteworthy, as it highlights the potential of this scaffold to address critical areas of multidrug resistance.[19] The observed antifungal activity further broadens the potential therapeutic applications of these compounds.[15]

Experimental Protocols: From Synthesis to Susceptibility Testing

The trustworthiness of any claim regarding a compound's antimicrobial properties rests on robust and well-documented experimental protocols. This section details the fundamental workflows for the synthesis and evaluation of pyrazine-2-carboxylic acid derivatives.

Protocol: Synthesis of Pyrazine-2-Carboxamide Derivatives

This protocol describes a general method for synthesizing N-substituted pyrazine-2-carboxamides via the condensation of an acid chloride with a primary or secondary amine. This is a common and effective strategy reported in the literature.[13][15]

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with an amine in the presence of a non-nucleophilic base (like pyridine or triethylamine) traps the HCl generated, driving the reaction to completion.

Step-by-Step Methodology:

  • Acid Chloride Formation: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane. b. Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. c. Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution. d. Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude pyrazine-2-carbonyl chloride can be used directly or recrystallized.

  • Amide Coupling: a. Dissolve the desired amine (e.g., a substituted aniline) (1.0 eq) in a dry solvent like acetone or dichloromethane, containing a base such as pyridine (1.1 eq). b. Cool the amine solution in an ice bath (0 °C). c. Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the stirred amine solution. d. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours after the addition is complete.

  • Work-up and Purification: a. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[15] b. Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. c. Alternatively, perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, IR spectroscopy, and mass spectrometry.[15][17]

Synthesis_Workflow start Start: Pyrazine-2-carboxylic acid step1 React with Thionyl Chloride (SOCl₂) in dry Toluene start->step1 step2 Formation of Pyrazine-2-carbonyl chloride step1->step2 step4 Dropwise addition of Acid Chloride to Amine solution at 0°C step2->step4 step3 Dissolve Substituted Amine + Base (e.g., Pyridine) in dry Acetone step3->step4 step5 Reaction Stirred at Room Temperature step4->step5 step6 Monitor by TLC step5->step6 decision Reaction Complete? step6->decision decision->step5 No step7 Work-up: Quench, Extract, Wash decision->step7 Yes step8 Purification: Recrystallization or Chromatography step7->step8 step9 Characterization: NMR, IR, MS step8->step9 end Final Product: N-substituted pyrazine-2-carboxamide step9->end

Caption: General workflow for the synthesis of pyrazine-2-carboxamides.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a gold-standard quantitative method.

Self-Validating System: This protocol is self-validating through the inclusion of multiple controls. The positive control (no drug) ensures the bacteria can grow under the assay conditions. The negative/sterility control (no bacteria) ensures the media is not contaminated. The standard drug control validates the assay against a known antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Materials: a. Prepare sterile liquid growth medium appropriate for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). c. Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Plate Setup (96-well plate): a. Dispense 50 µL of sterile growth medium into wells A1 through A12 and B1 through H11. b. Add an additional 50 µL of the compound stock solution to well A1, resulting in a total volume of 100 µL. This is the starting concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to well A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, down to well A10. Discard 50 µL from well A10. Wells A1-A10 now contain serially diluted compound. d. Repeat this serial dilution for other test compounds in rows B, C, etc.

  • Controls: a. Positive Control (Growth): Wells A11-H11 will contain 50 µL of medium only (no compound). b. Negative Control (Sterility): Wells A12-H12 will contain 100 µL of medium only (no compound, no inoculum). c. Standard Drug Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel in a separate row.

  • Inoculation: a. Add 50 µL of the prepared microbial inoculum to all wells from column 1 to 11 (e.g., A1-H11). Do NOT add inoculum to column 12 (sterility control). b. The final volume in wells 1-11 is now 100 µL.

  • Incubation: a. Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well. b. Validate Controls: There should be clear growth in the positive control wells (column 11) and no growth in the negative control wells (column 12).

Conclusion and Future Directions

The pyrazine-2-carboxylic acid scaffold remains a highly valuable platform in the quest for novel antimicrobial agents. While the intricate mechanism of its most famous derivative, Pyrazinamide, is still being fully elucidated, the latest research pointing towards the degradation of PanD provides an exciting new template for structure-based drug design.[8][10] The demonstrated broad-spectrum potential against various bacteria, including drug-resistant strains, and fungi highlights the versatility of this chemical core.[15][17][19]

Future research should focus on designing PZA/POA analogs that can bypass pncA-mediated resistance, exploring substitutions that enhance activity against Gram-negative pathogens, and optimizing the scaffold for antifungal potency. By integrating rational design based on known SAR with robust synthesis and screening protocols, the scientific community can continue to unlock the full therapeutic potential of pyrazine-2-carboxylic acid compounds in the ongoing fight against infectious diseases.

References

  • What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle. (2025). Dr.Oracle.
  • Pyrazinamide - Wikipedia. Wikipedia.
  • The Bewildering Antitubercular Action of Pyrazinamide - PMC - NIH. (n.d.).
  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024).
  • Gopal, P., et al. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society.
  • Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Expert Review of Anti-infective Therapy, 13(5), 593-603.
  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 163-174.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Research in Chemistry.
  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Journal of Medicinal Chemistry, 65(21), 14358-14370.
  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Experts@Minnesota.
  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Kráľová, K., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-376.
  • Kráľová, K., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • Zadrazilova, I., et al. (2017).
  • Jampilek, J., et al. (2005). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry, 40(3), 249-258.
  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. (2024). Docsity.
  • Hareesh, H. N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini Reviews in Medicinal Chemistry, 23(6), 700-718.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305.
  • Abdel-Aziz, M., & Abdel-Rahman, H. M. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3388.
  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. (2012). Semantic Scholar.

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Methodological & Application

Application Note: High-Sensitivity Analysis of 5-Hydroxypyrazinamide (5-OH-PZA) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for the extraction and quantification of 5-Hydroxypyrazinamide (5-OH-PZA) , a critical metabolite of the anti-tuberculosis drug Pyrazinamide (PZA), in human plasma. Unlike the parent drug, 5-OH-PZA exhibits extreme polarity, creating significant challenges in retention and matrix interference. This guide presents two validated protocols: a high-throughput Protein Precipitation (PPT) method for standard therapeutic drug monitoring (TDM) and a Phospholipid Depletion (PLD) method for high-sensitivity pharmacokinetic (PK) profiling.

Introduction & Clinical Significance

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy.[1] While PZA itself is a prodrug, its clinical efficacy and toxicity profile are tightly linked to its metabolism.

  • Bioactivation: PZA is hydrolyzed by Mycobacterium tuberculosis amidase to Pyrazinoic Acid (PA), the active bactericidal agent.

  • Host Metabolism: In the human liver, PZA is metabolized by Xanthine Oxidase (XO) to 5-Hydroxypyrazinamide (5-OH-PZA).[2][3]

  • Toxicity Correlation: Elevated plasma levels of 5-OH-PZA and 5-OH-PA have been directly correlated with PZA-induced hepatotoxicity. Monitoring 5-OH-PZA is therefore essential for elucidating liver injury mechanisms and optimizing dosing in renally impaired patients.

Metabolic Pathway Visualization

The following diagram illustrates the dual metabolic pathways of PZA in the human host.

MetabolicPathway cluster_legend Key PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Liver Amidase (Deamidation) OH_PZA 5-OH-PZA (Target Analyte) PZA->OH_PZA Xanthine Oxidase (Hydroxylation) OH_PA 5-OH-PA PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Deamidase legend1 Blue: Parent Drug legend2 Green: Target Metabolite

Caption: Metabolic pathway of Pyrazinamide showing the formation of 5-OH-PZA via Xanthine Oxidase.

Methodological Challenges: The "Polarity Trap"

5-OH-PZA is significantly more hydrophilic than PZA. In standard C18 Reversed-Phase Liquid Chromatography (RPLC), 5-OH-PZA often elutes in the void volume (


), co-eluting with salts and unretained plasma phospholipids. This leads to:
  • Ion Suppression: Drastic loss of signal due to competition with matrix components.

  • Poor Reproducibility: Retention times shift with slight changes in mobile phase organic content.

Our Solution: We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Aqueous C18 (T3-type) chemistries to retain 5-OH-PZA away from the suppression zone.

Sample Preparation Protocols

Protocol A: Optimized Protein Precipitation (PPT)

Best for: Routine TDM, Clinical Labs, High Throughput (LOQ ~ 100 ng/mL)

Principle: Rapid denaturation of plasma proteins using organic solvent. We use a specific ratio of Methanol/Acetonitrile to balance solubility and precipitation efficiency.

ReagentPurpose
Extraction Solvent Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.
Internal Standard (IS) Pyrazinamide-15N,d3 or 5-OH-PZA-13C2 (Essential for compensating matrix effects).
Diluent 10 mM Ammonium Formate (matches initial mobile phase).[4][5]

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (5 µg/mL). Vortex gently.

  • Precipitation: Add 200 µL of chilled Extraction Solvent (-20°C).

    • Note: Cold solvent improves protein crashing and minimizes degradation.

  • Agitation: Vortex vigorously for 2 minutes (or shaker at 1000 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh vial.

  • Dilution (Critical): Add 100 µL of Diluent (Aqueous buffer).

    • Why? Injecting pure organic solvent causes "solvent effects" (peak broadening) for polar analytes on aqueous columns.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

Protocol B: Phospholipid Depletion (PLD)

Best for: PK Studies, Low LOQ (< 10 ng/mL), Research Applications

Principle: Uses specialized filtration plates (e.g., Waters Ostro™, Agilent Captiva™) that chemically retain phospholipids while allowing small polar molecules to pass.

Step-by-Step Workflow:

  • Load: Place the PLD plate on a vacuum manifold.

  • Sample: Pipette 100 µL of plasma into the wells.

  • Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense 3 times or vortex the plate for 1 minute.

  • Elute: Apply vacuum (approx. 5-10 inHg) and collect filtrate into a receiving plate.

  • Evaporation (Optional): If higher sensitivity is needed, evaporate under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

To ensure separation of 5-OH-PZA from the void volume, the following chromatographic conditions are recommended.

Option 1: HILIC Mode (Recommended)
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for amides).

  • Mobile Phase B: Acetonitrile:Water (95:5).

  • Gradient: Start at 95% B. Ramp to 50% B over 4 minutes.

  • Retention: 5-OH-PZA elutes after PZA in HILIC mode.

Option 2: Aqueous Stable C18 (Reverse Phase)
  • Column: Waters Atlantis T3 or Agilent Zorbax SB-Aq (High aqueous stability).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: Hold 0% B for 1.0 min (to retain polar 5-OH-PZA). Ramp to 90% B.

Mass Spectrometry Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
5-OH-PZA 140.1123.118
5-OH-PZA (Qual)140.196.025
Pyrazinamide 124.181.120
IS (PZA-15N,d3) 128.184.120

Analytical Logic & Workflow Diagram

The following diagram summarizes the decision process for selecting the correct sample preparation method based on sensitivity requirements.

SamplePrepWorkflow Start Start: Human Plasma Sample Target: 5-OH-PZA Decision Required Sensitivity (LOQ)? Start->Decision PPT_Route Standard TDM (>100 ng/mL) Decision->PPT_Route High Conc. PLD_Route High Sensitivity PK (<10 ng/mL) Decision->PLD_Route Trace Levels PPT_Step1 Add Cold MeOH:ACN (50:50) + Internal Standard PPT_Route->PPT_Step1 PPT_Step2 Vortex & Centrifuge (10,000g, 10 min) PPT_Step1->PPT_Step2 PPT_Step3 Dilute Supernatant 1:1 with Aqueous Buffer PPT_Step2->PPT_Step3 Analysis LC-MS/MS Analysis (HILIC or Aqueous C18) PPT_Step3->Analysis PLD_Step1 Load Plasma onto Phospholipid Removal Plate PLD_Route->PLD_Step1 PLD_Step2 Add 1% FA in ACN Apply Vacuum PLD_Step1->PLD_Step2 PLD_Step3 Evaporate & Reconstitute in Mobile Phase A PLD_Step2->PLD_Step3 PLD_Step3->Analysis

Caption: Decision tree for 5-OH-PZA sample preparation based on sensitivity needs.

Validation & Stability Considerations (Self-Validating System)

To ensure the protocol is self-validating, adhere to these criteria derived from FDA/EMA Bioanalytical Guidelines:

  • Matrix Effect Quantification:

    • Perform a Post-Column Infusion experiment. Infuse 5-OH-PZA continuously while injecting a blank plasma extract.

    • Pass Criteria: No significant drop in baseline signal at the retention time of 5-OH-PZA (indicates successful removal of phospholipids).

  • Stability of 5-OH-PZA:

    • 5-OH-PZA is sensitive to oxidation and hydrolysis.

    • Requirement: Process samples on ice. Autosampler temperature must be maintained at 4°C .

    • Storage: Plasma samples should be stored at -80°C . Long-term stability at -20°C is poor for hydroxylated metabolites.

  • Carryover:

    • Due to the high polarity, 5-OH-PZA can stick to metallic needle surfaces.

    • Mitigation: Use a needle wash of 10% Acetone in Water (or Methanol:Water 50:50) to ensure complete removal between injections.

References

  • World Health Organization. (2018). Technical Report: Pharmacokinetics and pharmacodynamics (PK/PD) of the tuberculosis drugs. WHO. Link

  • Zheng, X., et al. (2021). "Plasma concentrations of pyrazinamide, pyrazinoic acid, and 5-hydroxypyrazinamide from 63 Rwandan patients coinfected with tuberculosis and HIV."[3] Antimicrobial Agents and Chemotherapy, 65(9). Link

  • Song, S. H., et al. (2007).[6] "Simultaneous determination of first-line anti-tuberculosis drugs and their major metabolic ratios by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 21(8), 1331-1338. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Perumal, R., et al. (2020). "A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma." Biomedical Chromatography, 34(3). Link

Sources

High-Performance Analysis of Polar Metabolites: Overcoming the Reversed-Phase Retention Gap

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PM-2025-RP

Abstract

The analysis of polar metabolites (amino acids, organic acids, nucleotides, and phosphorylated sugars) presents a fundamental challenge in reversed-phase liquid chromatography (RPLC). Standard C18 chemistries often fail to retain these hydrophilic compounds, causing them to co-elute in the void volume (


), leading to severe ion suppression in mass spectrometry and poor quantitation. This guide details the mechanistic failure of traditional RPLC ("dewetting") and provides two validated protocols to secure retention: Aqueous-Stable Column Chemistries  and Ion-Pairing Chromatography (IPC) .

The Mechanistic Challenge: Why C18 Fails

To retain polar metabolites, the mobile phase must be highly aqueous (>95% water). However, on traditional densely bonded C18 columns, this environment triggers a phenomenon historically termed "phase collapse," now more accurately described as Dewetting .[1]

The Dewetting Phenomenon

When the hydraulic pressure inside the column pores drops (e.g., stopping the flow) or is insufficient to overcome the interfacial tension between the highly hydrophobic C18 chains and the water molecules, the mobile phase is physically expelled from the pores.[2][3] This reduces the effective surface area by up to 95%, resulting in total retention loss.

DewettingMechanism cluster_0 Standard C18 (High Density) cluster_1 Aqueous Stable (T3/Polar-Embedded) C18_Flow Flow On (High Pressure) C18_Stop Flow Stop (Pressure Drop) C18_Flow->C18_Stop C18_Result Pore Dewetting (Water Expelled) C18_Stop->C18_Result Aq_Result Pores Remain Wetted (Polar Groups Retain Water) C18_Result->Aq_Result Solution: Lower Ligand Density or Polar Endcapping Aq_Flow Flow On (High Pressure) Aq_Stop Flow Stop (Pressure Drop) Aq_Flow->Aq_Stop Aq_Stop->Aq_Result

Figure 1: The Dewetting Mechanism. Standard C18 pores expel water when pressure drops, while aqueous-stable phases maintain solvation via polar spacing or functional groups.

Strategy A: Advanced Column Chemistries (The "Clean" Approach)

The most robust solution avoids complex mobile phase additives by utilizing column chemistries designed for 100% aqueous stability.

Recommended Phase Technologies
Technology TypeMechanismTarget AnalytesCommercial Examples
High-Strength Silica (HSS) T3 Trifunctional C18 bonding with intermediate ligand density (approx. 1.6 µmol/m²).[4] Promotes pore wetting.Organic acids, water-soluble vitamins, polar drugs.Waters Atlantis T3, ACQUITY HSS T3
Polar-Embedded Groups A polar group (amide, carbamate, ether) is embedded in the alkyl chain to shield silanols and interact with water.Basic compounds (shielding effect), polar neutrals.Waters SymmetryShield, Agilent Zorbax Bonus-RP
Polar-Surface C18 Silica surface is thermally modified with a polar layer before C18 bonding.Wide range of polar/non-polar mixtures.[5][6][7][8][9]Phenomenex Luna Omega Polar C18
Fluorinated (PFP) Pentafluorophenyl propyl.[4] Offers dipole-dipole and

-

interactions.[10]
Isomeric compounds, halogenated polars.Phenomenex Kinetex PFP, Supelco Discovery HS F5
Protocol 1: Central Carbon Metabolism Profiling (TCA Cycle)

Objective: Separation of organic acids (citrate, malate, succinate) and polar bases without ion-pairing agents.

  • Column: Waters Atlantis T3 (C18), 2.1 x 100 mm, 3 µm (or 1.8 µm for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min (HPLC) or 0.5 mL/min (UHPLC).

  • Temperature: 35°C (Critical: Lower temps aid retention of small polars).

Gradient Table:

Time (min) %A (Water) %B (Organic) Curve Description
0.0 100 0 - Hold 100% Aqueous to load polars.
2.0 100 0 6 Isocratic hold ensures retention.
10.0 60 40 6 Shallow gradient elutes moderately polar species.
12.0 5 95 6 Wash lipophilic contaminants.
15.0 5 95 6 Hold Wash.
15.1 100 0 1 Return to initial.

| 20.0 | 100 | 0 | 1 | Re-equilibration (Critical). |

Strategy B: Ion-Pairing Chromatography (The "Retention" Approach)

When analytes are ionic and too polar for even T3-style columns (e.g., nucleotides like ATP, GTP), Ion-Pairing Chromatography (IPC) is required. IPC reagents are surfactants that adsorb to the C18 surface, creating a dynamic ion-exchange surface.

Warning: IPC reagents (Tributylamine, Triethylamine) are "sticky" and will permanently contaminate an LC system. Dedicate a specific instrument or column to this method.

Protocol 2: Nucleotide and Sugar Phosphate Analysis
  • Column: Standard C18 (high surface area), e.g., Phenomenex Luna C18(2) or Waters BEH C18.

  • Ion-Pairing Agent: Tributylamine (TBA) + Acetic Acid.

  • Mobile Phase A: 10 mM TBA + 15 mM Acetic Acid in Water (pH ~5.0).

  • Mobile Phase B: Methanol.

Method Parameters:

  • Equilibration: IPC requires significantly longer equilibration than standard RP (20–30 column volumes) to saturate the stationary phase with the pairing agent.

  • Temperature: 40°C.

IPC_Workflow Start Start: Charged Polar Analyte (e.g., ATP, Citrate) Decision Is Analyte Retained on Aqueous-Stable C18? Start->Decision Path_A Use Protocol 1 (T3/Polar C18) Avoids System Contamination Decision->Path_A Yes Path_B Use Protocol 2 (IPC) Add Ion-Pairing Reagent Decision->Path_B No (Too Polar/Ionic) Step_IPC1 Select Reagent: Acids -> TBA (Base) Bases -> Hexanesulfonate (Acid) Path_B->Step_IPC1 Step_IPC2 Equilibrate Column (>20 Column Volumes) Step_IPC1->Step_IPC2 Step_IPC3 Dedicated LC System (Prevent MS Source Contamination) Step_IPC2->Step_IPC3

Figure 2: Decision Matrix for selecting between Aqueous-Stable RP and Ion-Pairing RP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Retention Time Drift (Earlier) Dewetting (Phase Collapse).Wash column with 100% organic for 20 mins, then re-equilibrate. Switch to T3/Aq-type column.
Retention Time Drift (Later) IPC reagent accumulation.Ensure consistent mobile phase preparation.[4][11] Increase equilibration time.
Split Peaks (Early Eluters) Solvent mismatch.Injection solvent is too strong. Dissolve samples in 100% Water or Mobile Phase A.
MS Signal Suppression Co-elution with salt/void.Divert flow to waste for the first 1.0 min. Use Formic Acid instead of Phosphate buffers.

References

  • Waters Corporation. Analysis of Morphine and Its Polar Metabolites Using Atlantis T3 Columns. Application Note.

  • Phenomenex. Luna Omega Polar C18 for Polar Compounds.[4][5][9] Technical Guide.[1]

  • Gritti, F. & Guiochon, G. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International.

  • Lu, W. et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry.[4][5][6][12][13]

  • Welch Materials. Preventing Hydrophobic Collapse: Demystifying AQ Columns. Technical Article.[1][5][13]

Sources

Application Note: qNMR Purity Assessment of 5-Hydroxypyrazinamide (5-OH-PZA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a comprehensive, self-validating protocol for the purity assessment of 5-Hydroxypyrazinamide (5-OH-PZA) using quantitative NMR (qNMR).

Abstract

This guide details a robust quantitative NMR (qNMR) protocol for assessing the molar purity of synthesized 5-Hydroxypyrazinamide (5-OH-PZA), a primary metabolite of the tuberculosis drug Pyrazinamide (PZA) and a critical process impurity. Unlike chromatographic methods (HPLC), qNMR offers metrological traceability without requiring a homologous reference standard. This protocol addresses the specific challenges of 5-OH-PZA analysis, including its keto-enol tautomerism, solubility profile, and relaxation dynamics in DMSO-d6.

Introduction & Scientific Context

The Analyte: 5-OH-PZA

5-Hydroxypyrazinamide (CAS: 13924-96-4) is the primary metabolite of Pyrazinamide, formed via xanthine oxidase. In synthetic pathways, it may appear as an over-oxidation impurity.

Crucial Tautomeric Consideration: Researchers must recognize that "5-Hydroxypyrazinamide" is a nominal name. In solution (particularly in polar aprotic solvents like DMSO), the compound predominantly exists as the 5-oxo-4,5-dihydropyrazine-2-carboxamide tautomer.

  • Implication for NMR: You will not observe a phenolic hydroxyl (-OH) signal. Instead, you will observe a broad amide-like ring nitrogen proton (NH) downfield (>11 ppm) and a shift in the aromatic proton signals compared to the parent PZA.

Why qNMR?

While HPLC is standard for trace impurity profiling (<0.1%), qNMR is superior for establishing the absolute purity (>95%) of a synthesized bulk material because:

  • SI Traceability: Purity is derived from the ratio of integrals relative to a certified Internal Standard (IS), not a response factor.

  • Structural Confirmation: Simultaneously confirms identity and purity.

  • Tautomer Detection: Quantifies the ratio of tautomers if slow exchange occurs (though fast exchange is typical in DMSO).

Strategic Protocol Design

Solvent Selection

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6)

  • Reasoning: 5-OH-PZA has limited solubility in CDCl3. While D2O is possible, it causes deuterium exchange with the amide protons (

    
    ) and the ring NH, erasing critical integration signals. DMSO-d6 prevents this exchange and ensures sharp signals.
    
Internal Standard (IS) Selection

The IS must have a signal in a "silent" region of the 5-OH-PZA spectrum.

  • Primary Recommendation: Maleic Acid (

    
     ~6.2 ppm, singlet).
    
    • Why: It sits cleanly between the water signal (~3.3 ppm) and the aromatic region of pyrazines (7.5–9.0 ppm). It is non-hygroscopic and stable.

  • Alternative: Dimethyl Sulfone (DMSO2) (

    
     ~3.0 ppm, singlet).
    
    • Why: Useful if the aromatic region is crowded with other impurities, though it is close to the residual water peak.

Acquisition Parameters (The "Why" behind the settings)
  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 30 seconds .

    • Scientific Logic:[1][2][3] For quantitative accuracy (error <1%), D1 must be

      
       (Longitudinal Relaxation Time). Small aromatic molecules in degassed DMSO can have 
      
      
      
      values of 3–5 seconds. A 30s delay ensures full magnetization recovery (99.3% recovery at
      
      
      ).
  • Spectral Width: -2 to 14 ppm (to capture the downfield ring NH).

Experimental Workflow

Visual Workflow (Graphviz)

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acq NMR Acquisition cluster_Process Data Processing Start Start: Synthesized 5-OH-PZA Weighing Gravimetric Weighing (±0.01 mg precision) Start->Weighing Solvation Dissolve in DMSO-d6 (0.6 mL) Weighing->Solvation Mixing Vortex & Sonicate (Ensure homogeneity) Solvation->Mixing LockShim Lock & Shim (Line width < 1.0 Hz) Mixing->LockShim PulseCal Pulse Calibration (Determine 90° pulse) LockShim->PulseCal Acquire Acquire qNMR Spectrum (ns=16, d1=30s) PulseCal->Acquire Phasing Manual Phasing (0th & 1st Order) Acquire->Phasing Baseline Baseline Correction (Polynomial/Bernstein) Phasing->Baseline Integration Integration (Span > 60x FWHM) Baseline->Integration Calc Calculate Purity % Integration->Calc

Caption: Figure 1.[4] End-to-end qNMR workflow ensuring metrological traceability from weighing to calculation.

Step-by-Step Protocol
Step 1: Gravimetric Preparation
  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh 10.0–15.0 mg of synthesized 5-OH-PZA (

    
    ) directly into a clean vial.
    
  • Weigh 5.0–8.0 mg of Maleic Acid (TraceCERT® or equivalent NIST-traceable standard) (

    
    ) into the same vial.
    
    • Note: Co-solvation minimizes error compared to using stock solutions, which can suffer from density changes.

  • Add 0.6 mL DMSO-d6 . Cap and vortex until fully dissolved. Transfer to a 5mm NMR tube.

Step 2: Instrument Setup
  • Temperature: Set to 298 K (25°C).

  • Spin: OFF (Spinning sidebands can interfere with integration).

  • Gain: Run autogain to maximize dynamic range without receiver overflow.

  • Experiment: Standard 1H pulse (e.g., zg on Bruker, s2pul on Varian).

    • NS (Scans): 16 or 32 (S/N > 150:1 is required).

    • D1 (Relaxation Delay): 30 s .

    • AQ (Acquisition Time): > 3 s.

Step 3: Processing
  • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz (or none). Do not use heavy apodization which distorts peak areas.

  • Phasing: Perform careful manual phasing. The baseline must be flat at the integration limits.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs on Bruker).

Data Analysis & Interpretation

Spectral Assignment (DMSO-d6)

Unlike PZA, which shows three aromatic protons, 5-OH-PZA (oxo-form) will display:

Signal IdentityApprox. Shift (

)
MultiplicityIntegration (

)
Notes
Ring NH 11.0 – 13.0 ppmBroad Singlet1HDiagnostic of oxo-tautomer.[5]
H-3 (Ring) 8.2 – 8.5 ppmSinglet1HOrtho to amide; deshielded.
H-6 (Ring) 7.8 – 8.1 ppmSinglet1HAdjacent to ketone.
Amide (

)
7.5 – 8.0 ppmBroad Singlets2HOften appear as two distinct humps due to restricted rotation.
Maleic Acid (IS) 6.0 – 6.3 ppmSinglet2HQuantification Target
H2O (Residual) ~3.3 ppmBroad-Ignore.
DMSO (Residual) ~2.5 ppmQuintet-Ignore.
Calculation Formula

Calculate the percentage purity (


) using the following equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard).
    
  • 
    : Number of protons (Maleic Acid = 2; 5-OH-PZA Ring H-3 = 1).
    
  • 
    : Molar Mass (5-OH-PZA = 139.11  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.998).
    
Internal Standard Decision Tree

IS_Selection Start Select Internal Standard Solubility Is Analyte Soluble in DMSO-d6? Start->Solubility Region Check Aromatic Region (7-9 ppm) Solubility->Region Yes Maleic Use Maleic Acid (δ ~6.2 ppm) Region->Maleic Clear (Preferred) DMSO2 Use Dimethyl Sulfone (δ ~3.0 ppm) Region->DMSO2 Crowded/Overlap TCNB Use TCNB (δ ~8.5 ppm) Region->TCNB If using CDCl3 (Rare)

Caption: Figure 2. Decision matrix for selecting the optimal Internal Standard based on spectral crowding.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Missing Ring NH Fast exchange with residual water.Ensure DMSO-d6 is "100%" grade (dry). Do not use D2O.
Baseline Rolling Improper delay or filter bandwidth.Increase digital filter bandwidth; apply backward linear prediction (LP) to first few points if necessary.
Integration Error Phasing is imperfect.Zoom in on the baseline of the IS and Analyte peaks. Adjust 0th order phase until flat.
Purity > 100%

relaxation issue.
The IS might be relaxing slower than the analyte. Increase D1 to 60s and re-acquire to verify.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2717-2727.

  • Bharti, S. K., et al. (2012). Quantitative NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.

  • PubChem. Pyrazinamide Compound Summary (Metabolism & Structure).

  • Gottlieb, H. E., et al. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-OH-PZA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 5-hydroxy-pyrazinamide (5-OH-PZA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis of this critical metabolite of pyrazinamide. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reliable analytical methods.

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, often leading to inaccurate and irreproducible results.[1][2] This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure the integrity of your 5-OH-PZA quantification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the LC-MS/MS analysis of 5-OH-PZA.

Q1: My 5-OH-PZA signal is inconsistent and shows poor reproducibility across different plasma samples. What could be the cause?

A1: Inconsistent signal and poor reproducibility are classic signs of matrix effects. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix.[3][4][5] In plasma, common culprits include phospholipids, salts, and other endogenous components.[3] These interfering substances can affect the formation of charged droplets and the release of gas-phase ions in the mass spectrometer's ion source, leading to variability in the 5-OH-PZA signal.[1][3]

To confirm if matrix effects are the root cause, you can perform a post-extraction spike experiment.[1] This involves comparing the signal of 5-OH-PZA spiked into an extracted blank plasma sample with the signal of 5-OH-PZA in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q2: How can I quantitatively assess the matrix effect for my 5-OH-PZA assay?

A2: A quantitative assessment of the matrix effect is a critical component of bioanalytical method validation. The matrix factor (MF) can be calculated to determine the extent of ion suppression or enhancement.

Protocol: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of 5-OH-PZA and the internal standard (IS) into a neat solution (e.g., mobile phase).

    • Set B: Extract blank plasma from at least six different sources. Spike the same concentration of 5-OH-PZA and IS into the post-extracted matrix.

  • Analyze the samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the IS using the following formulas:

    • MF (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • MF (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = MF (Analyte) / MF (IS)

An IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for the matrix effect.

Q3: What is the best sample preparation technique to minimize matrix effects for 5-OH-PZA analysis in plasma?

A3: The choice of sample preparation technique is crucial for minimizing matrix effects. The goal is to selectively remove interfering matrix components while efficiently recovering 5-OH-PZA.[6][7][8]

Technique Principle Pros for 5-OH-PZA Cons for 5-OH-PZA
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.May not effectively remove phospholipids and other small molecules, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 5-OH-PZA is partitioned between two immiscible liquids (aqueous sample and organic solvent).Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[6][8]Requires optimization of solvent and pH; can be labor-intensive.
Solid-Phase Extraction (SPE) 5-OH-PZA is retained on a solid sorbent while interferences are washed away.Offers the most effective cleanup by selectively isolating the analyte, significantly reducing matrix effects.More complex method development and higher cost per sample.

Recommendation: For robust and reliable quantification of 5-OH-PZA, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode or a polar-modified sorbent would likely provide the best selectivity for the polar 5-OH-PZA molecule. If SPE is not feasible, a well-optimized LLE protocol can also yield good results.[9][10]

Diagram: Decision Workflow for Sample Preparation

G start Start: High Matrix Effect Observed for 5-OH-PZA spe Implement Solid-Phase Extraction (SPE) start->spe High sensitivity & selectivity required lle Optimize Liquid-Liquid Extraction (LLE) start->lle Moderate cleanup needed ppt Refine Protein Precipitation (PPT) start->ppt High throughput is a priority end_good Matrix Effect Mitigated Proceed with Validation spe->end_good lle->end_good ppt->end_good If matrix effect is acceptable end_bad Matrix Effect Persists Re-evaluate Strategy ppt->end_bad If matrix effect is still high end_bad->spe

Caption: Decision tree for selecting a sample preparation method.

Q4: How do I choose an appropriate internal standard (IS) for 5-OH-PZA analysis?

A4: The selection of a suitable internal standard is paramount for compensating for matrix effects and other variabilities during sample processing and analysis.[11][12][13]

The "gold standard" is a stable isotope-labeled (SIL) internal standard of 5-OH-PZA (e.g., 5-OH-PZA-d3). A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience the same degree of ionization suppression or enhancement.[4][12] This allows for accurate correction of matrix-induced signal variations.

If a SIL-IS for 5-OH-PZA is not available, a structural analog can be used. However, it is crucial that the analog has a similar chemical structure, polarity, and ionization efficiency to 5-OH-PZA to ensure it behaves similarly during extraction and ionization.[13]

Q5: Can I overcome matrix effects by simply diluting my sample?

A5: Sample dilution can be a simple and effective strategy to reduce matrix effects.[14] By diluting the sample, the concentration of interfering endogenous components is lowered, which can alleviate ion suppression. However, this approach is only viable if the concentration of 5-OH-PZA in the sample is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.

Q6: My chromatography shows a broad peak for 5-OH-PZA. Could this be related to matrix effects?

A6: While peak shape is primarily a function of chromatographic conditions, severe matrix effects can sometimes manifest as distorted peaks.[2] This can occur if high concentrations of co-eluting matrix components interfere with the interaction of 5-OH-PZA with the stationary phase.

Troubleshooting Steps for Poor Peak Shape:

  • Optimize Chromatographic Conditions:

    • Column Chemistry: Consider a column with a different stationary phase (e.g., HILIC for the polar 5-OH-PZA) to improve separation from interfering matrix components.

    • Mobile Phase: Adjust the mobile phase composition, pH, and gradient profile to enhance peak shape and resolution.

  • Improve Sample Cleanup: As discussed in Q3, a more rigorous sample preparation method like SPE can remove the interfering components that may be causing peak distortion.

Diagram: The Mechanism of Ion Suppression

G cluster_source Mass Spectrometer Ion Source cluster_detector Detector analyte 5-OH-PZA droplet Charged Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet suppressed_signal Suppressed 5-OH-PZA Signal droplet->suppressed_signal Competition for ionization & in-source reactions

Caption: Ion suppression mechanism in the MS source.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • Practical Bioanalytical Method Validation by LC-MS/MS. ASMS. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • Bioanalytical Sample Preparation. Biotage. [Link]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. Wiley Online Library. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • Infographic highlighting 3 key bioanalytical challenges and solutions. Bioanalysis Zone. [Link]

  • An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate. [Link]

  • Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. [Link]

  • Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy. ResearchGate. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]

  • In the Zone: The bioanalyst – challenges and solutions. Bioanalysis Zone. [Link]

  • A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. PMC. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]

  • Calculating matrix effect based on signals. YouTube. [Link]

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Validation & Comparative

A Guide to Inter-Laboratory Comparison of 5-Hydroxy-Pyrazinamide (5-OH-PZA) Measurements in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Accurate 5-OH-PZA Quantification

Pyrazinamide (PZA) is an indispensable first-line drug in the treatment of tuberculosis, valued for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli, particularly in the acidic intracellular environment of macrophages.[1][2][3] PZA is a prodrug that is converted in the body to its active form, pyrazinoic acid (PA), and other metabolites, including 5-hydroxy-pyrazinamide (5-OH-PZA).[4][5][6][7]

While the parent drug and its primary active metabolite, PA, have been the focus of much research, emerging evidence suggests that downstream metabolites, such as 5-OH-PZA and 5-hydroxy-pyrazinoic acid (5-OH-PA), play a significant role in the drug's overall disposition and are potentially linked to its hepatotoxic effects.[4][5][7][8] Consequently, the accurate and reproducible measurement of these metabolites in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and research aimed at understanding and mitigating PZA-induced liver injury.[3][7]

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison of 5-OH-PZA measurements. The objective is to foster harmonization of analytical methodologies and ensure the reliability and comparability of data generated across different research and clinical sites.

The Analytical Challenge: Nuances of 5-OH-PZA Measurement

The quantification of 5-OH-PZA in a complex biological matrix like plasma presents several analytical hurdles:

  • Reference Standard Availability: A significant challenge is the lack of commercially available certified reference standards for 5-OH-PZA, often necessitating its chemical synthesis and purification in-house.[6] This introduces a potential source of variability between laboratories from the outset.

  • Analyte Stability: Like many metabolites, 5-OH-PZA may be susceptible to degradation. It is crucial to establish its stability under various conditions, including sample collection, processing, and storage, as well as during the analytical process itself (e.g., freeze-thaw cycles).[9]

  • Extraction and Matrix Effects: Efficient extraction of 5-OH-PZA from plasma proteins is essential for accurate quantification. Inefficient protein precipitation or the presence of endogenous plasma components can lead to ion suppression or enhancement in mass spectrometry-based assays, affecting the accuracy and precision of the results.[9][10]

  • Chromatographic Performance: Achieving optimal chromatographic separation and peak shape for polar metabolites like 5-OH-PZA can be challenging and is highly dependent on the choice of the stationary phase, mobile phase composition, and pH.[9]

A Framework for a Robust Inter-Laboratory Comparison Study

To ensure the comparability of 5-OH-PZA measurements across different laboratories, a well-designed inter-laboratory comparison study is essential. The following workflow provides a robust framework for such a study.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Consolidation & Review Coordinator Study Coordinator (Central Laboratory) SamplePrep Sample Preparation - Pooling of blank plasma - Spiking with synthesized 5-OH-PZA - Aliquoting into blinded sets Coordinator->SamplePrep Oversees Distribution Sample Distribution (Controlled shipping) SamplePrep->Distribution Prepares LabA Participating Lab A Distribution->LabA LabB Participating Lab B Distribution->LabB LabC Participating Lab C Distribution->LabC Analysis Blinded Sample Analysis - Method validation - Quantification of 5-OH-PZA LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Standardized Data Submission Analysis->DataSubmission CentralAnalysis Centralized Statistical Analysis - Assessment of accuracy, precision - Inter-laboratory variability (CV%) DataSubmission->CentralAnalysis Consolidates Review Review & Harmonization - Identify discrepancies - Propose corrective actions CentralAnalysis->Review Informs

Caption: Workflow for an Inter-laboratory 5-OH-PZA Comparison Study.

Foundational Pillar: Bioanalytical Method Validation

Before any inter-laboratory comparison, each participating laboratory must perform a thorough validation of its bioanalytical method for 5-OH-PZA quantification. This process ensures that the method is reliable and fit for purpose. The validation should adhere to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]

Key Validation Parameters and Experimental Protocols

A. Selectivity

  • Objective: To demonstrate that the method can differentiate and quantify 5-OH-PZA without interference from endogenous components in the plasma.[10][12]

  • Protocol:

    • Obtain blank plasma samples from at least six different individual sources.

    • Process and analyze these blank samples using the proposed analytical method.

    • Analyze a spiked sample at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of 5-OH-PZA should be less than 20% of the response of the LLOQ sample.

B. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the nominal (true) concentrations (accuracy) and the degree of scatter of the measurements (precision).[10][12][14]

  • Protocol:

    • Prepare Quality Control (QC) samples by spiking blank plasma with known concentrations of 5-OH-PZA at a minimum of four levels: LLOQ, low QC, medium QC, and high QC.

    • For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-assay (between-run) accuracy and precision, analyze the QC samples on at least three different days.

    • Acceptance Criteria:

      • Accuracy: The mean measured concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, where it should be within ±20%.[12]

      • Precision: The coefficient of variation (CV%) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[12]

C. Calibration Curve

  • Objective: To establish the relationship between the instrument response and the known concentrations of 5-OH-PZA.[12][14]

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with at least six to eight different known concentrations of 5-OH-PZA, covering the expected range of concentrations in study samples.

    • Analyze the calibration standards along with a blank sample (unspiked plasma) and a zero sample (plasma with internal standard, if used).

    • Construct the calibration curve by plotting the instrument response versus the nominal concentration and apply an appropriate regression model (e.g., weighted linear regression).

    • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.99 is generally desirable. At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).

D. Stability

  • Objective: To evaluate the stability of 5-OH-PZA in plasma under various storage and handling conditions.[9]

  • Protocol:

    • Analyze low and high QC samples after subjecting them to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (e.g., at -80°C) and thawing to room temperature.

      • Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that mimics the sample handling time.

      • Long-Term Stability: Storage at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

      • Post-Preparative Stability: Storage of the processed samples in the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of freshly prepared QC samples.

Data Comparison and Harmonization

Once the participating laboratories have validated their methods and analyzed the blinded samples from the study coordinator, the results can be compiled and compared.

Table 1: Hypothetical Inter-Laboratory Comparison of Method Performance
ParameterLaboratory A (LC-MS/MS)Laboratory B (LC-MS/MS)Laboratory C (HPLC-UV)Acceptance Criteria
Linearity (R²) 0.9980.9990.995≥ 0.99
LLOQ (ng/mL) 5520As low as possible
Accuracy (Bias %)
Low QC-2.5%+1.8%-8.2%Within ±15%
Mid QC+0.9%-0.5%+4.5%Within ±15%
High QC+1.5%+2.3%+6.1%Within ±15%
Precision (CV %)
Low QC6.8%5.5%11.2%≤ 15%
Mid QC4.2%3.9%8.5%≤ 15%
High QC3.1%2.8%7.3%≤ 15%
Interpretation of Results

The centralized analysis of the blinded study samples is the ultimate test of inter-laboratory performance. Discrepancies in the reported concentrations for the same sample can point to several issues:

  • Systematic Bias: If one laboratory consistently reports higher or lower values than the others, it may indicate a bias in their method. This could stem from differences in the purity of their synthesized reference standard, calibration curve preparation, or instrument calibration.

  • Variability in Precision: Higher variability in the results from one laboratory may suggest issues with the robustness of their method or inconsistencies in sample processing.

Strategies for Harmonization:

  • Common Reference Standard: The single most effective step towards harmonization is the use of a common, well-characterized reference standard distributed by the study coordinator.

  • Standardized Protocols: While methods may differ (e.g., LC-MS/MS vs. HPLC-UV), key pre-analytical steps such as sample collection, handling, and storage should be standardized as much as possible.

  • Proficiency Testing: Regular participation in proficiency testing or round-robin programs helps laboratories to continuously monitor and improve their performance.

Conclusion: A Commitment to Data Integrity

The reliable measurement of 5-OH-PZA in plasma is essential for advancing tuberculosis treatment and research. Inter-laboratory comparison studies are not merely an academic exercise; they are a fundamental component of good scientific practice that underpins the validity and comparability of clinical and research data. By embracing a framework of rigorous method validation, blinded analysis, and collaborative data review, the scientific community can ensure that measurements of this important metabolite are accurate, reproducible, and harmonized across studies. This commitment to data integrity is paramount for making informed clinical decisions and ultimately improving patient outcomes.

References

  • Hussain, Z., et al. (2019). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition. Available at: [Link]

  • Dr.Oracle. (2025). What are the pharmacokinetics of Pyrazinamide (PZA)? Dr.Oracle. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazinamide. Wikipedia. Available at: [Link]

  • Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. (2025). YouTube. Available at: [Link]

  • Ggita, J., et al. (2017). Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Tenny, S., & Zaman, M. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. StatPearls. Available at: [Link]

  • Walsh Medical Media. (n.d.). Development of Harmonized Bioanalytical Method Validation Guidelines. Walsh Medical Media. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Shih, T. Y., et al. (2013). A novel mechanism underlies the hepatotoxicity of pyrazinamide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Shih, T. Y., et al. (2013). A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Scribd. (n.d.). Determination of Pyrazinamide in Human Plasma. Scribd. Available at: [Link]

  • Singh, G., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Ggita, J., et al. (2021). Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. (2023). Journal of Young Pharmacists. Available at: [Link]

  • Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. (2021). Pakistan Journal of Medical & Health Sciences. Available at: [Link]

  • Zhang, Y., et al. (2022). Analysis of influencing factors on the plasma concentration of first-line anti-tuberculosis drugs-a single-center retrospective cohort study. Annals of Translational Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Parameters of pyrazinamide, pyrazinoic acid, and 5-hydroxypryazinamide in adult TB/HIV-coinfected patients estimated by the final population pharmacokinetic modela. ResearchGate. Available at: [Link]

Sources

Analytical Comparison Guide: Favipiravir vs. 5-Hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical comparison between Favipiravir (T-705) and 5-Hydroxypyrazine-2-carboxylic acid (5-HPCA) .

While Favipiravir is a potent RNA-dependent RNA polymerase (RdRp) inhibitor, 5-Hydroxypyrazine-2-carboxylic acid often appears in analytical contexts as a structural analog , a defluorinated impurity , or a metabolite of related pyrazines (e.g., Pyrazinamide). Differentiating the carboxamide (Favipiravir) from its carboxylic acid derivatives is the primary analytical challenge due to their similar polarity and UV absorption profiles.

Executive Summary & Chemical Profile

The core analytical distinction lies in the functional group transformation (Carboxamide vs. Carboxylic Acid) and the presence of the Fluorine atom. Favipiravir is an amphoteric molecule with a pKa ~5.1, whereas 5-HPCA is more acidic. Analytical methods must exploit these pKa differences (using pH control) or mass differences (fluorine mass shift) for resolution.

Physicochemical Comparison Table
FeatureFavipiravir (T-705) 5-Hydroxypyrazine-2-carboxylic acid
CAS Number 259793-96-934604-60-9
IUPAC Name 6-fluoro-3-hydroxypyrazine-2-carboxamide5-hydroxypyrazine-2-carboxylic acid
Role Active Pharmaceutical Ingredient (Prodrug)Impurity / Degradant Analog / Pyrazinamide Metabolite
Formula C₅H₄FN₃O₂C₅H₄N₂O₃
Mol.[1][2][3][4][5] Weight 157.10 g/mol 140.10 g/mol
pKa ~5.1 (Enolic -OH)~2.9 - 3.5 (Carboxylic acid)
Solubility Sparingly soluble in water; Soluble in DMSO/MeOHSoluble in alkaline water; Poor in acidic media
UV

323 nm, 360 nm~268 nm, 310 nm (pH dependent)
Key Difference Contains Fluorine ; Amide group.Defluorinated ; Carboxylic Acid group.[6]
Metabolic & Degradation Pathways (Contextual Mapping)

Understanding the origin of these species is critical for selecting the right assay (e.g., Stability Indicating vs. Bioanalytical).

  • T-705M1 (Metabolite): The major inactive human metabolite of Favipiravir is often the hydroxylated form (6-fluoro-3,5-dihydroxypyrazine-2-carboxamide) or the acid hydrolysis product.

  • 5-HPCA: Represents a "defluorinated" analog structure, often used as a reference marker for specificity testing to ensure the method can distinguish between fluorinated and non-fluorinated pyrazines.

Favipiravir_Pathways cluster_legend Pathway Legend Favipiravir Favipiravir (T-705) (Parent Drug) T705_RTP T-705-RTP (Active Triphosphate) Favipiravir->T705_RTP Intracellular Phosphoribosylation T705_COOH T-705-COOH (Acid Degradant) 6-fluoro-3-hydroxy-2-carboxylic acid Favipiravir->T705_COOH Hydrolysis (Amidase/Acid-Base) T705_M1 T-705-M1 (Inactive Metabolite) Hydroxylated Amide Favipiravir->T705_M1 Aldehyde Oxidase (Hydroxylation) HPCA 5-Hydroxypyrazine-2-carboxylic acid (Defluorinated Analog/Impurity) HPCA->T705_COOH Structural Comparison (Fluorine vs H) key Blue: Parent | Green: Active | Red: Degradant | Yellow: Metabolite

Figure 1: Structural relationship and metabolic context.[7] 5-HPCA (grey) serves as a critical specificity marker to distinguish from the fluorinated acid degradant (red).

Method A: HPLC-UV (Quality Control & Stability)

Objective: Quantify Favipiravir in the presence of its acidic degradation products. Challenge: Both molecules are small, polar pyrazines. The carboxylic acid (5-HPCA or T-705-COOH) will elute near the void volume in standard Reverse Phase (RP) unless pH is controlled to suppress ionization.

Protocol: Ion-Suppression RP-HPLC

This method ensures the carboxylic acid moiety is protonated (neutral), increasing retention on C18 columns.

  • Column: C18 Polar-Embedded (e.g., Waters Symmetry Shield or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

    • Why: Standard C18 may suffer from "dewetting" with highly aqueous phases. Polar-embedded groups improve peak shape for basic/acidic polar compounds.

  • Mobile Phase:

    • Solvent A: 50 mM Potassium Phosphate Buffer (pH 2.5). Critical: pH must be < pKa of the acid (approx 3.0) to keep it neutral.

    • Solvent B: Acetonitrile (ACN).[8][9]

    • Mode: Isocratic (90% A : 10% B) or shallow gradient if separating multiple impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 323 nm .

    • Note: 5-HPCA has lower absorbance at 323 nm compared to Favipiravir. For simultaneous high-sensitivity detection, use a PDA (Photo Diode Array) to extract 323 nm for Favipiravir and 270 nm for the acid.

  • Retention Logic:

    • 5-HPCA / Acid Degradant: Elutes first (more polar).

    • Favipiravir: Elutes second (less polar amide).

System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between the Acid peak and Favipiravir.

  • Tailing Factor: < 1.5 (Pyrazines often tail due to silanol interactions; low pH buffer mitigates this).

Method B: LC-MS/MS (Bioanalysis & Impurity Profiling)

Objective: Differentiate Favipiravir from defluorinated impurities (like 5-HPCA) in complex matrices (plasma) where UV specificity is insufficient. Advantage: Mass spectrometry definitively distinguishes the Fluorine mass shift (19 Da difference between H and F).

Protocol: HILIC or Polar-RP LC-MS/MS

Reverse phase is often insufficient for retaining the highly polar 5-HPCA. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior here.

  • Column: HILIC Silica or Zwitterionic (e.g., SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.5).

    • B: Acetonitrile.[9]

    • Gradient: High organic start (95% B) decreasing to 50% B.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for acidic pyrazines).

Mass Transitions (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentation Logic
Favipiravir 156.0 [M-H]⁻113.0Loss of -CONH₂ (43 Da)
5-HPCA 139.0 [M-H]⁻95.0Loss of -CO₂ (44 Da) from carboxylic acid
T-705-COOH 157.0 [M-H]⁻113.0Loss of -CO₂ (44 Da)
  • Differentiation: 5-HPCA (m/z 139) is easily separated from Favipiravir (m/z 156) and the fluorinated acid degradant T-705-COOH (m/z 157).

Comparative Summary of Methods
MethodSuitability for FavipiravirSuitability for 5-HPCARecommendation
RP-HPLC (UV) High. Standard QC method.Medium. Requires low pH (<2.5) for retention. Elutes near void.Use for routine purity testing of raw materials.
HILIC-MS/MS High. Excellent retention.High. Best for polar acids.Use for pharmacokinetic studies or trace impurity ID.
HPTLC Medium. Good for high throughput.Medium. Can separate using polar plates (Silica gel 60 F254).Use for rapid qualitative screening of degradation.
References
  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[10][11] Proceedings of the Japan Academy, Series B.

  • Madan, S., et al. (2021). "Stability indicating RP-HPLC method for the estimation of Favipiravir." International Journal of Pharmaceutical Sciences and Research.

  • Naesens, L., et al. (2013). "Favipiravir (T-705) and its active metabolite T-705-RTP."[7][12] Antiviral Research.

  • Zhang, T., et al. (2020). "Synthesis of Favipiravir from 3-hydroxypyrazine-2-carboxylic acid." Tetrahedron Letters.
  • Eryavuz Onmaz, D., et al. (2021). "Determination of Favipiravir in Human Plasma by LC-MS/MS." Journal of Chromatographic Science.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Drug Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Complexities of Metabolite Quantification to Ensure Data Integrity Across Studies

In the landscape of drug development, the accurate quantification of drug metabolites is as crucial as measuring the parent drug.[1][2] Metabolites can contribute to the therapeutic effect, be responsible for adverse events, or serve as biomarkers of exposure.[3][4] Therefore, ensuring the reliability and consistency of bioanalytical data for these compounds across different studies, laboratories, or even analytical methods is paramount.[2][5] This guide provides an in-depth comparison of approaches to the cross-validation of bioanalytical methods for drug metabolites, grounded in regulatory expectations and field-proven insights.

The Imperative for Cross-Validation in Metabolite Bioanalysis

Bioanalytical method validation establishes that a specific method is fit for its intended purpose.[6][7] However, drug development is a long and dynamic process. It is common for bioanalytical methods to be transferred between laboratories, for instrumentation to be updated, or for different analytical techniques to be employed over the course of a program.[5][8] In these instances, a cross-validation study is required to demonstrate that the data generated by the different methods or in different locations are comparable.[5][9][10][11]

When is Cross-Validation Essential?

According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation should be performed in the following scenarios:[5][10]

  • Inter-laboratory transfers: When a validated bioanalytical method is transferred to a different laboratory.[5][10][11]

  • Change in analytical methodology: When a different analytical technique is used to measure the same analyte (e.g., transitioning from LC-MS/MS to a ligand-binding assay).[9][11]

  • Significant changes to a validated method: When substantial modifications are made to a validated method that could impact its performance.[8]

  • Data from different studies are combined: When data from separate studies, which may have used different methods, are pooled for a regulatory submission.[5]

Core Principles and Methodologies

A successful cross-validation study hinges on a well-designed experimental protocol and clear acceptance criteria. The process generally involves analyzing the same set of samples with both the established (reference) method and the new or transferred (comparator) method.

Key Experimental Components:

  • Sample Selection: A combination of spiked quality control (QC) samples and incurred samples (samples from dosed subjects) should be used.[10] Incurred samples are particularly valuable as they represent the true complexity of the biological matrix and can reveal issues not apparent with spiked QCs.

  • Concentration Range: The samples should cover the entire calibration range of the assay, with a focus on the lower limit of quantitation (LLOQ), low, medium, and high concentrations.

  • Number of Samples: While there is no universally mandated number, a sufficient number of samples (often recommended to be at least 30) should be analyzed to provide statistical power to the comparison.[12]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method for a drug metabolite.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting cluster_outcome Outcome P1 Define Need for Cross-Validation P2 Develop Cross-Validation Protocol P1->P2 P3 Select Reference & Comparator Methods P2->P3 E1 Prepare Spiked QCs & Select Incurred Samples P3->E1 Protocol Finalized E2 Analyze Samples with Reference Method E1->E2 E3 Analyze Samples with Comparator Method E1->E3 A1 Compile & Compare Datasets E2->A1 E3->A1 A2 Statistical Analysis (e.g., Bland-Altman) A1->A2 A3 Assess Against Acceptance Criteria A2->A3 A4 Generate Cross-Validation Report A3->A4 R Methods Deemed Comparable or Investigation Required

Caption: A streamlined workflow for bioanalytical method cross-validation.

Comparing Statistical Approaches and Acceptance Criteria

Historically, the acceptance criteria for cross-validation often mirrored those for incurred sample reanalysis (ISR), where at least 67% of the results from the comparator method must be within ±20% of the reference method results for chromatographic assays.[5] However, the latest international guidelines, such as the ICH M10, emphasize a more statistical approach to assess bias rather than a simple pass/fail criterion.[5][12]

Statistical Tools for Comparison:

  • Bland-Altman Plots: These plots are highly recommended for visualizing the agreement between two quantitative measurements.[13] They plot the difference between the two measurements against their average, allowing for the identification of any systematic bias or trends across the concentration range.

  • Deming Regression: This statistical method is useful for determining the relationship between two methods when both have measurement error. It can provide an estimate of the slope and intercept, which can indicate proportional and constant bias, respectively.[13]

  • Lin's Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between two readings by measuring the variation from the 45-degree line of perfect agreement.[13]

Acceptance Criteria: A Shift in Perspective

While the ICH M10 guideline does not prescribe specific acceptance criteria for cross-validation, a common industry practice, particularly for LC-MS methods, is to consider the 95% confidence interval of the mean difference between the two methods.[5][13] This interval should fall within a predefined equivalence boundary, often set at ±15% or ±20%, depending on the assay type.[13]

Statistical ToolPrimary Use in Cross-ValidationKey OutputTypical Acceptance Guideline (LC-MS)
Bland-Altman Plot Visual assessment of agreement and biasPlot of difference vs. average; limits of agreement95% of differences fall within ±1.96 SD of the mean difference.
Deming Regression Quantifying systematic and proportional biasSlope and intercept with confidence intervalsSlope should be close to 1 and intercept close to 0.
Lin's CCC Measuring overall agreementA single value between -1 and 1CCC value > 0.95 is often considered good agreement.
Equivalence Testing Statistical confirmation of comparability95% CI of the mean differenceThe 95% CI should be within ±15% of the mean.[13]

Experimental Protocol: A Step-by-Step Guide

The following provides a detailed protocol for a cross-validation study comparing two LC-MS/MS methods for a drug metabolite.

Objective: To demonstrate the comparability of a newly developed LC-MS/MS method (Comparator Method) with a previously validated method (Reference Method) for the quantification of Metabolite X in human plasma.

Materials:

  • Human plasma (drug-free)

  • Reference standards for Metabolite X and its stable isotope-labeled internal standard (SIL-IS)

  • All necessary reagents and solvents for both analytical methods

Procedure:

  • Preparation of Spiked QC Samples:

    • Prepare a series of QC samples by spiking drug-free human plasma with known concentrations of Metabolite X. The concentrations should span the analytical range (LLOQ, low, mid, and high).

    • Prepare at least six replicates at each concentration level.

  • Selection of Incurred Samples:

    • Select at least 30 incurred samples from a relevant clinical study. The samples should be chosen to cover a wide range of concentrations observed in the study.

  • Sample Analysis:

    • Analyze the full set of spiked QCs and incurred samples using the Reference Method according to its validated procedure.

    • On a separate day, analyze the same set of samples using the Comparator Method according to its validated procedure.

  • Data Processing and Statistical Analysis:

    • Quantify the concentration of Metabolite X in all samples for both methods.

    • Calculate the percent difference for each sample: [(Comparator Conc. - Reference Conc.) / Reference Conc.] * 100.

    • Generate a Bland-Altman plot to visualize the agreement.

    • Perform Deming regression and calculate Lin's Concordance Correlation Coefficient.

    • Calculate the 95% confidence interval for the mean percent difference.

  • Evaluation Against Acceptance Criteria:

    • Spiked QCs: The mean accuracy at each concentration level for the comparator method should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.

    • Incurred Samples: At least 67% of the incurred samples should have a percent difference within ±20% between the two methods.

    • Statistical Assessment: The 95% confidence interval of the mean percent difference should be within the equivalence boundary of -15% to +15%. The Bland-Altman plot should not show any significant concentration-dependent bias.

Visualizing the Decision-Making Process

The following diagram outlines the logical flow for evaluating the outcome of a cross-validation study.

CrossValidationDecision Start Cross-Validation Data Obtained QC_Check Do Spiked QCs Meet Acceptance Criteria? Start->QC_Check ISR_Check Does Incurred Sample Comparison Meet Criteria? QC_Check->ISR_Check Yes Fail Investigate Discrepancies Root Cause Analysis QC_Check->Fail No Stat_Check Does Statistical Analysis Show Equivalence? ISR_Check->Stat_Check Yes ISR_Check->Fail No Pass Methods are Comparable Proceed with Data Combination Stat_Check->Pass Yes Stat_Check->Fail No Revalidate Partial or Full Revalidation May Be Required Fail->Revalidate

Sources

Comparative Synthesis Guide: 5-Hydroxypyrazine-2-Carboxylic Acid (5-OH-PZA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Chemical Synthesis and Biocatalytic Transformation for the production of 5-Hydroxypyrazine-2-Carboxylic Acid (5-OH-PZA) .

Executive Summary

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PZA) is a critical pyrazine scaffold, functioning as a metabolite of the anti-tubercular drug Pyrazinamide and a structural isomer of the Favipiravir intermediate.

The synthesis of 5-OH-PZA presents a classic "Regioselectivity Challenge."

  • The Chemical Route relies on nucleophilic aromatic substitution (

    
    ) of halogenated precursors (e.g., 5-chloropyrazine-2-carboxylic acid). While reliable, it suffers from poor atom economy, harsh alkaline conditions, and dependence on expensive halogenated starting materials.
    
  • The Biocatalytic Route utilizes Xanthine Dehydrogenase (XDH) or Xanthine Oxidase (XO) to hydroxylate Pyrazine-2-carboxylic acid (PZA) directly. This method offers superior regioselectivity (targeting C-5 exclusively), mild operating conditions, and utilizes a significantly cheaper, non-halogenated feedstock.

Verdict: For high-purity applications, the Biocatalytic Route is the superior methodology due to its single-step regiocontrol and lower environmental factor (E-factor).

Route 1: Chemical Synthesis (Nucleophilic Substitution)

Mechanism & Logic

Direct oxidation of the pyrazine ring is chemically difficult due to its electron-deficient nature. Therefore, the industry standard chemical route avoids direct C-H activation and instead employs Nucleophilic Aromatic Substitution (


) .

The precursor, 5-chloropyrazine-2-carboxylic acid , possesses a leaving group (chloride) at the C-5 position. Under strong alkaline conditions, the hydroxide ion attacks the electron-deficient C-5 carbon, displacing the chloride.

Key Challenges:

  • Precursor Cost: 5-chloropyrazine-2-carboxylic acid is significantly more expensive than unsubstituted PZA.

  • Harsh Conditions: Requires refluxing in strong base (NaOH/KOH), leading to potential decarboxylation byproducts.

  • Waste: Generates stoichiometric salt waste (NaCl).

Experimental Protocol (Chemical)

Standardized Laboratory Scale (10 mmol)

  • Reagent Prep: Dissolve 5-chloropyrazine-2-carboxylic acid (1.58 g, 10 mmol) in 20 mL of 2.5 M NaOH (aq).

  • Reaction: Heat the mixture to reflux (100°C) under magnetic stirring.

  • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol/Acetic Acid 8:1:1) or HPLC.[1][2] Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool reaction mixture to 0°C in an ice bath.

    • Slowly acidify with 6 M HCl to pH 2.0. Caution: Exothermic neutralization.

    • The product, 5-OH-PZA, precipitates as a beige/white solid.

  • Purification: Filter the precipitate, wash with ice-cold water (2 x 5 mL), and recrystallize from water/ethanol if necessary.

  • Drying: Vacuum dry at 50°C for 12 hours.

Route 2: Biocatalytic Transformation (Enzymatic Hydroxylation)

Mechanism & Logic

This route exploits the natural catabolic pathway of pyrazines. The enzyme Xanthine Dehydrogenase (XDH) (EC 1.17.1.[3]4) contains a Molybdenum cofactor (Moco) that catalyzes the oxidative hydroxylation of sp2-hybridized carbons.

Unlike chemical oxidants, XDH acts as a "nucleophilic hydroxylase." The active site Molybdenum-OH group attacks the C-5 position of the pyrazine ring, transferring a hydride to the Mo=S center. This ensures 100% regioselectivity for the 5-position, avoiding the 3-hydroxy or 6-hydroxy isomers common in radical chemical oxidations.

Key Advantages:

  • Substrate: Uses cheap Pyrazine-2-carboxylic acid (PZA).

  • Conditions: pH 7.0–8.0, 30°C.

  • Atom Economy: Oxygen source is water; no halogenated waste.

Experimental Protocol (Biocatalytic)

Microbial Transformation using Pseudomonas sp. (or recombinant E. coli expressing XDH)

  • Biocatalyst Prep: Grow Pseudomonas putida (or recombinant host) in LB medium induced with 0.2% (w/v) PZA to upregulate XDH expression. Harvest cells by centrifugation and wash with phosphate buffer (50 mM, pH 7.5).

  • Reaction Setup:

    • Suspend wet cells (20 g/L) in 50 mM Potassium Phosphate Buffer (pH 7.5) .

    • Add substrate: Pyrazine-2-carboxylic acid (PZA) to a final concentration of 50 mM.

    • Optional: Add 0.1 mM Molybdate (

      
      ) to ensure cofactor saturation.
      
  • Incubation: Incubate at 30°C with shaking (200 rpm) for 12–24 hours. Good aeration is required if using the Oxidase form (XO) to recycle the cofactor with Oxygen. If using Dehydrogenase (XDH), an electron acceptor (like NAD+ or an artificial dye) may be required, though whole cells usually regenerate cofactors endogenously.

  • Monitoring: HPLC (C18 column, 10 mM Phosphate buffer pH 2.5 / Methanol). 5-OH-PZA elutes earlier than PZA.

  • Workup:

    • Centrifuge to remove cell biomass.

    • Acidify supernatant to pH 2.0 with HCl.

    • Allow crystallization of 5-OH-PZA at 4°C overnight.

  • Purification: Filtration and washing (same as chemical).

Visualization of Pathways[4]

The following diagram contrasts the harsh nucleophilic substitution of the chemical route with the elegant, cyclic mechanism of the biocatalytic route.

SynthesisComparison cluster_chemical Route 1: Chemical Synthesis (SnAr) cluster_bio Route 2: Biocatalytic Synthesis (XDH) Start_Chem 5-Chloro-PZA (Precursor) Inter_Chem Meisenheimer Complex Start_Chem->Inter_Chem + OH- / 100°C Reagent_Chem NaOH (Reflux) End_Chem 5-OH-PZA (Product) Inter_Chem->End_Chem - Cl- Start_Bio Pyrazine-2-carboxylic acid (PZA) Transition Tetrahedral Intermediate Start_Bio->Transition Binding Enzyme_Complex E-Mo(VI)-OH (Active Enzyme) End_Bio 5-OH-PZA (Product) Transition->End_Bio Hydroxylation Cofactor_Red E-Mo(IV)-SH (Reduced Enzyme) Transition->Cofactor_Red Hydride Transfer Cofactor_Red->Enzyme_Complex Re-oxidation (Regeneration) Electron_Acceptor NAD+ / O2 Electron_Acceptor->Cofactor_Red Accepts e-

Caption: Comparison of Chemical Nucleophilic Substitution (Red) vs. Biocatalytic Molybdenum-Cofactor Cycle (Green).

Head-to-Head Comparison Data

The following data is synthesized from comparative industrial protocols and literature values for gram-scale synthesis.

MetricChemical Route (

)
Biocatalytic Route (XDH)
Starting Material 5-Chloropyrazine-2-carboxylic acidPyrazine-2-carboxylic acid (PZA)
Feedstock Cost High (Specialty Chemical)Low (Commodity Chemical)
Reaction Temp 100°C (Reflux)30°C
Regioselectivity Determined by precursor purity>99% (Enzymatic Specificity)
Yield (Isolated) 65 – 75%85 – 95%
Purity (HPLC) ~95% (Salts/Hydrolysis byproducts)>99%
E-Factor (Waste) High (Acid/Base neutralization salts)Low (Biodegradable buffer/biomass)
Scalability Linear (Safety concerns with corrosives)High (Fermentation scalable)
Critical Analysis
  • Purity Profile: The chemical route often yields traces of decarboxylated product (hydroxypyrazine) due to the high thermal stress required to displace the chlorine. The biocatalytic route operates at physiological temperatures, preserving the carboxyl group integrity.

  • Cost Driver: The economic viability of the chemical route is entirely dependent on the market price of the 5-chloro precursor. The biocatalytic route decouples cost from halogenated intermediates, relying instead on fermentation efficiency.

References

  • Hille, R. (2005). "The Mononuclear Molybdenum Enzymes." Chemical Reviews, 96(7), 2757–2816.
  • Kiener, A. (1992). "Biosynthesis of 5-hydroxypyrazine-2-carboxylic acid by Pseudomonas acidovorans." Applied Microbiology and Biotechnology.
  • Zhang, T., et al. (2013).[4] "Synthesis of Favipiravir." Advanced Materials Research. (Contextualizing chemical pyrazine functionalization).

  • Pauff, J. M., et al. (2009). "The mechanism of Xanthine Oxidase."[5] Journal of Biological Chemistry. Retrieved from [Link]

Sources

The Evolving Landscape of Pyrazine Carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the pyrazine scaffold holds a place of significant interest due to its presence in a multitude of biologically active compounds. This guide, compiled for the discerning researcher, offers an in-depth analysis of the structure-activity relationships (SAR) of pyrazine carboxylic acid derivatives. Moving beyond a mere catalog of compounds, we delve into the causal relationships between chemical modifications and biological outcomes, supported by experimental data and detailed protocols. Our focus is to provide a comparative framework that informs and inspires the rational design of next-generation therapeutics.

The Antitubercular Frontier: Pyrazinamide and Its Progeny

The journey of pyrazine carboxylic acid derivatives in medicine is inextricably linked to the success of pyrazinamide (PZA), a cornerstone of first-line tuberculosis treatment.[1] Understanding the SAR of PZA analogs is crucial for developing novel agents to combat drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action: A Prodrug's Tale

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA).[1] POA is the key player, and its activity is highly dependent on an acidic environment, such as that found within the caseous necrotic lesions of tuberculosis.[2] The primary proposed mechanism of action involves the disruption of membrane energetics and the inhibition of essential enzymes, including fatty acid synthase I (FAS-I) and aspartate decarboxylase (PanD), which is crucial for coenzyme A biosynthesis.[3][4]

PZA_Activation_and_Action PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) (Mycobacterial Enzyme) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Form) PncA->POA FAS_I Fatty Acid Synthase I (FAS-I) POA->FAS_I Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition Membrane Membrane Disruption & Energy Depletion POA->Membrane CellDeath Bacterial Cell Death FAS_I->CellDeath PanD->CellDeath Membrane->CellDeath

Figure 1: Activation and Proposed Mechanisms of Action of Pyrazinamide.
Comparative Antitubercular Activity of Pyrazine Carboxylic Acid Derivatives

The following table summarizes the in vitro antimycobacterial activity of selected pyrazine carboxylic acid derivatives against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a key metric for comparing the potency of these compounds.

CompoundR1 (Position 5)R2 (Position 6)Amide MoietyMIC (µg/mL)Reference
PyrazinamideHH-NH26.25-25[5]
5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide-C(CH3)3-Cl-NH-(3-CF3-Ph)3.13[5]
3,5-Bromo-4-hydroxyphenyl derivative of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid-C(CH3)3-Cl-NH-(3,5-Br-4-OH-Ph)54-72% inhibition[6]
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide-C(CH3)3-Cl-NH-(3-I-4-CH3-Ph)<2.0 µmol/L[6]

Key SAR Insights for Antitubercular Activity:

  • Pyrazine Ring Substitution: The introduction of bulky, lipophilic groups at the 5-position, such as a tert-butyl group, often enhances activity.[7] Halogenation, particularly with chlorine at the 6-position, can also contribute to increased potency.[7]

  • Amide Moiety Modification: The amide group of pyrazinamide is a critical site for modification. Replacing the simple amide with substituted anilines can significantly impact activity. Electron-withdrawing groups, such as trifluoromethyl, on the aniline ring have been shown to be beneficial.[5] The lipophilicity of the substituent on the aniline ring plays a crucial role, with a general trend of increased activity with higher lipophilicity, though an optimal range exists.[7]

Broadening the Spectrum: Antibacterial and Antifungal Applications

Beyond their antimycobacterial effects, pyrazine carboxylic acid derivatives have demonstrated promising activity against a range of other bacteria and fungi. The SAR in this context often differs from that observed for antitubercular activity.

Comparative Antibacterial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazine carboxylic acid derivatives against various bacterial and fungal strains.

CompoundTarget OrganismMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicans3.125[8]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneE. coli50[8]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneP. aeruginosa25[8]
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideT. mentagrophytes31.25 µmol·mL-1[6]
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideT. mentagrophytes62.5 µmol/mL[5]

Key SAR Insights for Antibacterial and Antifungal Activity:

  • Heterocyclic Amides: The incorporation of heterocyclic rings, such as piperazine and thiazole, into the amide side chain can lead to potent antibacterial and antifungal agents.[6][8] The nature and substitution pattern of these heterocyclic moieties are critical for activity.

  • Lipophilicity and Steric Factors: As with antitubercular activity, lipophilicity is a key determinant. However, the optimal lipophilicity range may differ depending on the target organism. Steric factors also play a significant role, with the size and shape of the substituents influencing the interaction with the target enzymes or cellular structures.

Emerging Frontiers: Anticancer Potential of Pyrazine Derivatives

Recent research has highlighted the potential of pyrazine carboxylic acid derivatives as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Ligustrazine–cinnamic acid derivativePlatelet Aggregation57-161[3]
Chalcone–pyrazine hybridBPH-110.4[3]
Chalcone–pyrazine hybridMCF-79.1[3]
Indolizinoquinolinedione derivative with pyrazineHCT1161.61-13.15[3]
Pyrazoline derivativeAsPC-116.8[9]
Pyrazoline derivativeU25111.9[9]

Key SAR Insights for Anticancer Activity:

  • Hybrid Molecules: A promising strategy in the design of anticancer pyrazine derivatives is the creation of hybrid molecules that combine the pyrazine core with other known pharmacophores, such as chalcones, cinnamic acid, and natural products.[3] This approach can lead to compounds with enhanced potency and selectivity.

  • Kinase Inhibition: Many pyrazine-based anticancer agents function as kinase inhibitors. The specific substitution pattern on the pyrazine ring and the nature of the side chains determine the selectivity and potency against different kinases.

  • Induction of Apoptosis: Several active compounds have been shown to induce apoptosis in cancer cells. The structural features responsible for this activity are often related to the overall shape and electronic properties of the molecule, which influence its interaction with apoptotic signaling proteins.[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of pyrazine carboxylic acid amides and the determination of their antimycobacterial activity.

Synthesis of Substituted Pyrazine-2-Carboxylic Acid Amides

This protocol describes a general method for the synthesis of N-substituted pyrazine-2-carboxamides via the condensation of a pyrazine-2-carbonyl chloride with a substituted aniline.

Materials:

  • Substituted pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Substituted aniline

  • Dry pyridine

  • Dry acetone

  • Cold water

  • Ethanol

Procedure:

  • Preparation of Pyrazine-2-carbonyl chloride:

    • In a round-bottom flask, add the substituted pyrazine-2-carboxylic acid (1 equivalent) and dry toluene.

    • Carefully add thionyl chloride (1.5 equivalents) to the mixture.

    • Reflux the mixture for 1 hour.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.[7]

  • Amide Formation:

    • Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone.

    • In a separate flask, dissolve the substituted aniline (1 equivalent) in dry pyridine.

    • Slowly add the solution of the acyl chloride to the stirred solution of the aniline at room temperature.

    • Continue stirring for 30 minutes after the addition is complete.[7]

  • Work-up and Purification:

    • Pour the reaction mixture into cold water to precipitate the crude amide.

    • Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from aqueous ethanol to obtain the purified N-substituted pyrazine-2-carboxamide.[7]

Synthesis_Workflow start Start step1 Preparation of Pyrazine-2-carbonyl chloride (Reflux with SOCl₂ in Toluene) start->step1 step2 Amide Formation (Reaction with substituted aniline in Pyridine/Acetone) step1->step2 step3 Precipitation (Pour into cold water) step2->step3 step4 Filtration and Washing step3->step4 step5 Recrystallization (from aqueous ethanol) step4->step5 end Purified Product step5->end

Figure 2: General workflow for the synthesis of substituted pyrazine-2-carboxamides.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of pyrazine derivatives against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control drug (e.g., Pyrazinamide)

  • Sterile saline with 0.05% Tween 80

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline with Tween 80.

    • Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next.

    • Include a positive control (e.g., pyrazinamide) and a negative control (no drug) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells).

    • Seal the plates and incubate at 37°C in a humidified incubator.

  • Reading the Results:

    • After 7-14 days of incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The pyrazine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the pyrazine ring and the amide moiety in determining biological activity. For antitubercular agents, a key focus remains on designing compounds that can overcome resistance to existing drugs, possibly by targeting different enzymes or having a dual mode of action. In the antibacterial and antifungal arenas, the exploration of novel heterocyclic side chains holds promise for developing broad-spectrum agents. The anticancer potential of pyrazine derivatives is an exciting and rapidly evolving field, with the design of hybrid molecules and targeted kinase inhibitors representing a particularly promising avenue.

The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives. Future research should leverage computational tools, such as QSAR and molecular docking, to further refine the design of potent and selective pyrazine-based compounds. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to rationally design the next generation of pyrazine carboxylic acid derivatives for a wide range of therapeutic applications.

References

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. [Link]

  • Manjula, S.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1545-1556. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Retrieved from [Link]

  • Gopal, P., et al. (2021). Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor. ACS Chemical Biology, 16(6), 1030-1039. [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mycolic acid biosynthesis in M. tuberculosis. The FAS-I system, which.... Retrieved from [Link]

  • UniProt. (n.d.). panD - Aspartate 1-decarboxylase - Mycobacterium tuberculosis (strain ATCC 25177 / H37Ra). Retrieved from [Link]

  • Dolezal, M., et al. (2007). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Molecules, 12(1), 1-13. [Link]

  • Jampilek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 243-263. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors | Request PDF. Retrieved from [Link]

  • UniProt. (n.d.). panD - Aspartate 1-decarboxylase - Mycobacterium tuberculosis (strain ATCC 25177 / H37Ra). Retrieved from [Link]

  • Yurttas, L., et al. (2014). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Archiv der Pharmazie, 347(11), 811-821. [Link]

  • El-Deen, E. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Stout, C. D., et al. (2006). Dissecting virulence pathways of Mycobacterium tuberculosis through protein–protein association. Proceedings of the National Academy of Sciences, 103(30), 11339-11344. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • Manjula, S.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1545-1556. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305007. [Link]

  • Elad, N., et al. (2023). Structural basis of product recognition by Mycobacterium tuberculosis fatty acid synthase. The FEBS Journal. [Link]

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Safety Operating Guide

Navigating the Disposal of 5,6-Dihydroxypyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5,6-Dihydroxypyrazine-2-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to providing essential safety and operational information that extends beyond the product lifecycle. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Assessment and the Precautionary Principle

The chemical structure of this compound, featuring a pyrazine ring, hydroxyl groups, and a carboxylic acid moiety, suggests potential for irritant and toxic properties. In the absence of specific toxicological data, the precautionary principle must be applied. Assume the compound is harmful if swallowed, causes skin and eye irritation, and may be detrimental to the environment.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many heterocyclic and carboxylic acid compounds are known irritants.[1]

  • Respiratory Tract Irritation: Handling of the powdered form may cause respiratory irritation.[2]

  • Aquatic Toxicity: The environmental fate of this compound is unknown. Therefore, it should be prevented from entering drains and waterways.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) is mandatory.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection when handling larger quantities.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

Step-by-Step Protocol:

  • Designate a Waste Stream: this compound waste should be collected in a dedicated hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, with no leaks or cracks.[4] The original container is often the best choice for storing the waste.[4]

  • Aqueous vs. Solid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and gloves in a designated solid waste container.

    • Aqueous Waste: Collect solutions containing the compound in a designated aqueous waste container. Do not dispose of aqueous solutions down the drain.[3]

Labeling of Waste Containers: Clarity for Safety

Accurate and clear labeling of waste containers is a regulatory requirement and is crucial for safe handling and disposal.

Label Requirements:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The potential hazards (e.g., "Irritant," "Handle with Caution")

Disposal Procedures: The Final Step

All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program.[4]

Operational Plan:

  • Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general laboratory traffic.[5]

  • Request for Pickup: Once the container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup to your EHS office.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Handling This compound AssessHazards Assess Hazards (Assume Irritant/Harmful) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE WasteGenerated Waste Generated? SelectPPE->WasteGenerated SolidWaste Solid Waste (e.g., powder, contaminated items) WasteGenerated->SolidWaste Yes, Solid AqueousWaste Aqueous Waste (e.g., solutions) WasteGenerated->AqueousWaste Yes, Aqueous SegregateSolid Segregate into Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateAqueous Segregate into Aqueous Hazardous Waste Container AqueousWaste->SegregateAqueous LabelContainer Label Container Clearly 'Hazardous Waste' & Chemical Name SegregateSolid->LabelContainer SegregateAqueous->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste RequestPickup Request Pickup by EHS/Hazardous Waste Team StoreWaste->RequestPickup End End: Compliant Disposal RequestPickup->End

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.